molecular formula C9H14O3 B2812386 3-Cyclohexyl-2-oxopropanoic acid CAS No. 5962-91-4

3-Cyclohexyl-2-oxopropanoic acid

Cat. No.: B2812386
CAS No.: 5962-91-4
M. Wt: 170.208
InChI Key: ZKQKNYMCJALGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 3-Cyclohexyl-2-oxopropanoic acid is a high-purity biochemical building block for research applications. With the CAS Number 5962-91-4 and a molecular formula of C 9 H 14 O 3 , this compound has a molecular weight of 170.21 . It is recommended to be stored sealed in a dry environment at room temperature . Safety Information This compound requires careful handling. The signal word is Warning , and it carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling and safety protocols. Research Context of 2-Oxoacids 2-Oxoacid compounds, such as this compound, are of significant interest in biocatalysis research. They can serve as nucleophiles in aldol reactions catalyzed by class II aldolase enzymes, which are powerful tools for the selective formation of carbon-carbon bonds—a common challenge in synthetic chemistry . These enzymatic reactions are valued for their high stereoselectivity and alignment with green chemistry principles, providing sustainable pathways to complex organic frameworks . Note on Use This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexyl-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQKNYMCJALGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Cyclohexyl-2-oxopropanoic Acid: Structural Chemistry & Pharmacological Applications

[1][2]

Executive Summary

This compound (CAS: 5962-91-4) is a critical alpha-keto acid intermediate in organic synthesis and drug development. Structurally, it represents the saturated analog of phenylpyruvic acid. It serves as the direct biosynthetic precursor to L-Cyclohexylalanine (Cha) , a non-proteinogenic amino acid widely employed in peptidomimetic drugs (e.g., HIV protease inhibitors, ACE inhibitors) to enhance lipophilicity and proteolytic stability. Beyond its role as a synthon, the compound acts as a metabolic probe, exhibiting competitive inhibition kinetics against lactate dehydrogenase (LDH) and serving as a substrate for specific transaminases.

Chemical Identity & Structural Analysis[3][4][5][6]

Nomenclature and Identifiers
  • IUPAC Name: this compound[1][2]

  • Common Names: 3-Cyclohexylpyruvic acid;

    
    -Keto-
    
    
    -cyclohexylpropionic acid; Cyclohexylpyruvate.
  • CAS Registry Number: 5962-91-4

  • SMILES: O=C(O)C(=O)CC1CCCCC1

  • InChI Key: JCIZEWRBCTUEFG-UHFFFAOYSA-N

Structural Configuration

The molecule consists of a cyclohexyl ring attached via a methylene bridge to an



Tautomerism

Like most

ketoenol

TautomerismKetoKeto Form(Major)O=C(O)-C(=O)-CH2-CyEnolEnol Form(Minor)O=C(O)-C(OH)=CH-CyKeto->Enol Tautomerization(H+ shift)

Figure 1: Keto-enol tautomerism of this compound.[3][4][5][1][6] The equilibrium strongly favors the keto form in aqueous solution.

Physicochemical Profile

The compound acts as a weak organic acid with lipophilic character due to the cyclohexyl moiety.

PropertyValue / DescriptionNote
Molecular Weight 170.21 g/mol
Appearance White to off-white crystalline solidHygroscopic
Melting Point 55–58 °CVaries with purity/solvate form
Solubility Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in WaterSolubility increases at pH > 4
pKa (COOH) ~2.5 – 3.0Typical for

-keto acids due to electron-withdrawing C=O
LogP ~1.8 – 2.1More lipophilic than pyruvic acid
Stability Sensitive to oxidation and decarboxylationStore at -20°C; protect from light

Synthetic Pathways[10]

Synthesis is achieved either through catalytic hydrogenation of aromatic precursors or direct chemical assembly.

Method A: Catalytic Hydrogenation (Industrial Route)

The most common route involves the ring saturation of phenylpyruvic acid .

  • Reagents:

    
     (gas), Pt/C or Rh/C catalyst.[7]
    
  • Conditions: Moderate pressure (3-5 bar), acidic media (acetic acid) to prevent ketone reduction.

  • Mechanism: Heterogeneous catalysis reduces the aromatic ring while preserving the

    
    -keto functionality (if conditions are controlled to avoid reducing the C=O to C-OH).
    
Method B: Grignard/Oxalate Synthesis (Laboratory Route)

Used for isotopic labeling or small-scale production.

  • Formation of Grignard: Cyclohexylmethyl bromide + Mg

    
     Cyclohexylmethylmagnesium bromide.
    
  • Nucleophilic Attack: Reaction with diethyl oxalate at low temperature (-78°C).

  • Hydrolysis: Acidic hydrolysis of the resulting

    
    -keto ester to the free acid.
    
Method C: Enzymatic Transamination
  • Enzyme: Branched-chain aminotransferase (BCAT) or Aspartate aminotransferase.

  • Substrate: L-Cyclohexylalanine +

    
    -Ketoglutarate.
    
  • Reaction: Reversible transfer of the amino group to yield this compound and Glutamate.

SynthesisPhePyrPhenylpyruvic Acid(Precursor)TargetThis compound(Target)PhePyr->Target Catalytic Hydrogenation(Ring Saturation)H2+ 3 H2 / Pt/CChaL-Cyclohexylalanine(Amino Acid)Target->Cha Transamination(Biosynthetic Direction)Cha->Target Oxidative Deamination(Metabolic Direction)GrignardCyclohexylmethyl-MgBr+ Diethyl OxalateGrignard->Target 1. Condensation2. Hydrolysis

Figure 2: Primary synthetic and metabolic pathways linking Phenylpyruvic acid, Cyclohexylalanine, and the target keto acid.

Biological Significance & Enzyme Kinetics[11][12]

Lactate Dehydrogenase (LDH) Interaction

This compound acts as a substrate analog for Lactate Dehydrogenase.

  • Mechanism: It competes with pyruvate for the active site. Due to the bulky cyclohexyl group, the turnover rate (

    
    ) is significantly lower than that of pyruvate, often leading to competitive inhibition  kinetics in the presence of natural substrates.
    
  • Structural Insight: The hydrophobic cyclohexyl tail probes the substrate specificity pocket of LDH, revealing the enzyme's tolerance for bulky aliphatic groups compared to planar aromatic rings.

Transaminase Activity

It serves as the

Cyclohexylalanine (Cha)
  • Reaction: Cyclohexylpyruvate + Glutamate ⇌ Cyclohexylalanine + α-Ketoglutarate

  • Significance: This pathway is exploited in biocatalysis to produce enantiopure L-Cyclohexylalanine using engineered aminotransferases.

Applications in Drug Development

The compound is a "privileged scaffold" precursor in medicinal chemistry.

Peptidomimetic Synthesis (ACE & HIV Inhibitors)

The primary utility is the synthesis of L-Cyclohexylalanine (Cha) . Cha is incorporated into peptide drugs to replace Phenylalanine (Phe) or Tyrosine (Tyr).

  • Effect: The cyclohexyl ring is more lipophilic and sterically demanding than the phenyl ring. It disrupts

    
    -cation interactions and increases resistance to chymotrypsin-like proteases, extending the drug's half-life.
    
  • Example: In the development of ACE inhibitors (e.g., analogs of Enalapril) and Renin inhibitors , the cyclohexylpyruvate moiety allows for the introduction of the Cha side chain via reductive amination with dipeptides (e.g., L-Alanyl-L-Proline).

Metabolic Probe

Researchers use this compound to study:

  • Mitochondrial Transport: Investigating monocarboxylate transporters (MCTs) specificity.

  • PKU Research: As a non-aromatic analog of phenylpyruvate to study the neurotoxicity mechanisms associated with accumulation of

    
    -keto acids in Phenylketonuria (PKU).
    

Handling and Safety Protocols

  • Storage: The compound is prone to slow decarboxylation and oxidation. Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Solubility: Dissolve in DMSO or Ethanol for stock solutions. Aqueous solutions should be prepared fresh and kept on ice.

  • Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents.Amino acid derivatives as antihypertensives (US4472380A).
  • National Institutes of Health (NIH). Lactate Dehydrogenase Inhibition and Metabolic Reprogramming. Available at: [Link]

The Enigmatic Role of 3-Cyclohexyl-2-oxopropanoic Acid in Amino Acid Metabolism: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

While the metabolic fates of common amino acids and their corresponding α-keto acids are well-documented, the biochemical pathways involving more complex or xenobiotic structures remain a frontier of metabolic research. This technical guide delves into the hypothetical role of 3-Cyclohexyl-2-oxopropanoic acid, a molecule at the interface of amino acid and lipid metabolism. In the absence of direct empirical evidence, this document synthesizes established principles of enzymology and metabolic biochemistry to propose a scientifically grounded, putative metabolic pathway for this unique α-keto acid. We will explore its potential origins via transamination of a novel amino acid, its likely catabolism through oxidative decarboxylation, and the broader physiological implications. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to investigate and validate these hypotheses, paving the way for a deeper understanding of metabolic plasticity and its potential therapeutic applications.

Introduction: The Significance of α-Keto Acids in Metabolic Networks

Alpha-keto acids are pivotal intermediates in cellular metabolism, representing the carbon skeletons of amino acids.[1][2] Their metabolism is a critical juncture, connecting amino acid catabolism and anabolism with central energy-producing pathways like the citric acid cycle.[1] The removal of the amino group from an amino acid via transamination results in the formation of its corresponding α-keto acid.[1] This process is fundamental for nitrogen balance and the synthesis of non-essential amino acids.[3]

The metabolic fate of an α-keto acid is largely determined by the structure of its side chain. For instance, the branched-chain α-keto acids (BCKAs) derived from leucine, isoleucine, and valine are catabolized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a crucial enzyme in energy homeostasis.[4][5][6] Phenylpyruvic acid, the α-keto acid of phenylalanine, is a key intermediate in the catabolism of this aromatic amino acid.[7][8]

This guide focuses on a novel molecule, this compound. Due to its structural similarity to both branched-chain and aromatic α-keto acids, we hypothesize its integration into known metabolic pathways. The cyclohexyl group presents a bulky, hydrophobic side chain, suggesting an interaction with enzymes that accommodate such structures.

A Hypothetical Metabolic Pathway for this compound

Based on established biochemical principles, we propose a two-step metabolic pathway for this compound, originating from a hypothetical amino acid precursor, 3-cyclohexylalanine.

Step 1: Formation via Transamination

The initial step in the metabolism of most amino acids is the transfer of their amino group to an α-keto acid, a reaction catalyzed by aminotransferases (also known as transaminases).[3][9][10] We propose that this compound is formed from the transamination of 3-cyclohexylalanine.

  • Proposed Reaction: 3-Cyclohexylalanine + α-Ketoglutarate ⇌ this compound + L-Glutamate

  • Causality of Enzyme Choice: Aminotransferases exhibit broad substrate specificity, particularly those acting on branched-chain and aromatic amino acids. The bulky cyclohexyl side chain of 3-cyclohexylalanine is structurally analogous to the side chains of leucine and phenylalanine, making it a plausible substrate for branched-chain aminotransferases (BCATs) or aromatic aminotransferases.

Diagram of the Proposed Transamination Reaction:

Transamination cluster_reactants Reactants cluster_products Products 3_Cyclohexylalanine 3-Cyclohexylalanine 3_Cyclohexyl_2_oxopropanoic_acid This compound 3_Cyclohexylalanine->3_Cyclohexyl_2_oxopropanoic_acid Aminotransferase (e.g., BCAT) alpha_Ketoglutarate α-Ketoglutarate L_Glutamate L-Glutamate alpha_Ketoglutarate->L_Glutamate Pyridoxal Phosphate (PLP) cofactor

Caption: Proposed transamination of 3-cyclohexylalanine.

Step 2: Catabolism via Oxidative Decarboxylation

Following its formation, this compound would likely undergo irreversible oxidative decarboxylation, a key regulatory step in the catabolism of α-keto acids.[11][12] This reaction is catalyzed by large, mitochondrial multi-enzyme complexes.

  • Proposed Reaction: this compound + NAD⁺ + Coenzyme A → 3-Cyclohexylpropanoyl-CoA + NADH + H⁺ + CO₂

  • Causality of Enzyme Choice: The branched-chain α-keto acid dehydrogenase (BCKDH) complex is responsible for the oxidative decarboxylation of BCKAs.[4][5][13] Given the structural similarity of the cyclohexyl group to branched alkyl chains, the BCKDH complex is the most probable candidate for catalyzing this reaction. The BCKDH complex has a relatively broad substrate specificity and is known to act on various α-keto acids.[13]

Diagram of the Proposed Oxidative Decarboxylation:

Oxidative_Decarboxylation cluster_reactants Reactants cluster_products Products 3_Cyclohexyl_2_oxopropanoic_acid This compound 3_Cyclohexylpropanoyl_CoA 3-Cyclohexylpropanoyl-CoA 3_Cyclohexyl_2_oxopropanoic_acid->3_Cyclohexylpropanoyl_CoA BCKDH Complex NAD_CoA NAD⁺ + CoA NADH_CO2 NADH + H⁺ + CO₂ NAD_CoA->NADH_CO2 Thiamine Pyrophosphate (TPP) cofactor

Caption: Proposed oxidative decarboxylation of the keto acid.

Potential Physiological Significance

The existence of a metabolic pathway for this compound could have several physiological implications:

  • Xenobiotic Metabolism: 3-Cyclohexylalanine and its corresponding α-keto acid may be xenobiotics, compounds foreign to an organism's normal biochemistry.[14] The proposed pathway would represent a detoxification mechanism, converting a potentially harmful compound into an intermediate that can be further metabolized or excreted.[15][16]

  • Energy Production: The end product of the proposed pathway, 3-Cyclohexylpropanoyl-CoA, could potentially enter fatty acid β-oxidation pathways, contributing to cellular energy production.

  • Alternative Amino Acid Metabolism: The pathway could represent a novel route for the metabolism of non-proteinogenic amino acids, highlighting the metabolic flexibility of organisms.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesized metabolic pathway, a series of in vitro and cell-based experiments are required.

Synthesis of this compound

As this compound is not readily commercially available, chemical synthesis is the first critical step. A plausible synthetic route is a Michael addition of a cyclohexyl Grignard reagent to an appropriate acrylate derivative, followed by hydrolysis.[17]

Table 1: Synthetic Protocol for 3-(2-Oxocyclohexyl)propanoic Acid (as a proxy)

StepProcedureReagentsExpected Outcome
1 Michael Addition Cyclohexanone, Acrylate ester, Enamine catalystMethyl 3-(2-oxocyclohexyl)propanoate
2 Hydrolysis Methyl 3-(2-oxocyclohexyl)propanoate, Sodium hydroxide, Hydrochloric acid3-(2-Oxocyclohexyl)propanoic acid

Note: This is a generalized protocol based on the synthesis of a similar compound.[17] Optimization will be necessary.

In Vitro Enzymatic Assays

Objective: To determine if an aminotransferase can convert 3-cyclohexylalanine to this compound.

Protocol:

  • Enzyme Source: Purified recombinant branched-chain aminotransferase (BCAT) or aromatic aminotransferase.

  • Reaction Mixture:

    • Phosphate buffer (pH 7.4)

    • 3-cyclohexylalanine (substrate)

    • α-Ketoglutarate (amino group acceptor)

    • Pyridoxal phosphate (PLP) (cofactor)

    • Purified aminotransferase

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Analysis: Detect and quantify the formation of this compound and glutamate using HPLC with fluorescence detection after derivatization.[18][19]

Objective: To determine if the BCKDH complex can catabolize this compound.

Protocol:

  • Enzyme Source: Isolated mitochondria (as a source of the BCKDH complex) or purified BCKDH complex.

  • Reaction Mixture:

    • Mitochondrial respiration buffer

    • This compound (substrate)

    • NAD⁺ and Coenzyme A (cofactors)

    • Isolated mitochondria or purified BCKDH complex

  • Incubation: Incubate at 37°C.

  • Analysis: Monitor the production of NADH spectrophotometrically at 340 nm. Additionally, quantify the formation of 3-Cyclohexylpropanoyl-CoA using LC-MS/MS.[20]

Cell-Based Metabolic Studies

Objective: To demonstrate the metabolism of 3-cyclohexylalanine and this compound in a cellular context.

Protocol:

  • Cell Culture: Use a suitable cell line, such as HepG2 (liver cells) or C2C12 (muscle cells), which are metabolically active.

  • Stable Isotope Labeling: Treat the cells with ¹³C-labeled 3-cyclohexylalanine or ¹³C-labeled this compound.

  • Metabolite Extraction: After incubation, extract intracellular metabolites.

  • Metabolomic Analysis: Analyze the cell extracts using LC-MS/MS to identify and quantify ¹³C-labeled metabolites, including the hypothesized downstream products like ¹³C-3-Cyclohexylpropanoyl-CoA.[20]

Diagram of the Experimental Workflow:

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation Synthesis Chemical Synthesis of This compound Transamination_Assay Transamination Assay (Purified Enzyme) Synthesis->Transamination_Assay Decarboxylation_Assay Oxidative Decarboxylation Assay (Mitochondria/Purified Enzyme) Synthesis->Decarboxylation_Assay Isotope_Labeling Stable Isotope Labeling (¹³C-Substrates) Synthesis->Isotope_Labeling Cell_Culture Cell Culture (e.g., HepG2) Cell_Culture->Isotope_Labeling Metabolomics Metabolomic Analysis (LC-MS/MS) Isotope_Labeling->Metabolomics

Caption: Workflow for validating the hypothetical pathway.

Conclusion and Future Directions

This technical guide has outlined a plausible, yet hypothetical, metabolic pathway for this compound based on established principles of amino acid and α-keto acid metabolism. The proposed pathway, involving transamination and oxidative decarboxylation, provides a framework for future research. The detailed experimental protocols described herein offer a clear roadmap for researchers to validate these hypotheses.

Future investigations should focus on identifying the specific aminotransferases and dehydrogenase complexes involved, determining the kinetic parameters of these enzymatic reactions, and exploring the downstream metabolic fate of 3-Cyclohexylpropanoyl-CoA. Elucidating the metabolism of such novel α-keto acids will not only expand our fundamental understanding of metabolic networks but may also open new avenues for drug development and biotechnology.

References

  • Albanese, D. C. M., & Gaggero, N. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI.
  • Branched-chain alpha-keto acid dehydrogenase complex. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link].

  • BenchChem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)
  • Fiveable. (2025, August 15). α-Keto Acid Definition - Organic Chemistry Key Term.
  • University of California, Davis. (2016, December 13). Lecture 30.
  • Oxidative decarboxylation. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link].

  • Keto acid. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link].

  • Astrobiology. (2025, June 10).
  • WikipediaReaderSentry. (2023, January 17). Branched-chain alpha-keto acid dehydrogenase complex [Video]. YouTube.
  • Photo-oxidation of alpha-keto-carboxylic acids and related compounds. (2015, November 19).
  • The Organic Chemistry Tutor. (2017, November 25).
  • CymitQuimica. (n.d.). 3-(2-Oxo-cyclohexyl)-propionic Acid.
  • Adams, J. D., & Zamora, R. (2006). Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Journal of Agricultural and Food Chemistry, 54(16), 5963–5968.
  • The Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • Frontiers. (2022, July 17). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders.
  • ResearchGate. (n.d.).
  • MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts.
  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
  • PubChem. (n.d.). 3-Cyclohexyl-2-hydroxypropanoic acid.
  • RSC Publishing. (n.d.). Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods.
  • Med School. (2025, April 18). BCKAD branched chain alphaketo acid dehydrogenase& BCKDH branched chain alphaketo acid dehydrogenase [Video]. YouTube.
  • Sanadi, D. R., Langley, M., & White, F. (1958). On the mechanism of oxidative decarboxylation of alpha-keto acids. Biochimica et Biophysica Acta, 29(1), 218–219.
  • Moreno-Sánchez, R., Marín-Hernández, A., Saavedra, E., & Gallardo-Pérez, J. C. (2008). Experimental validation of metabolic pathway modeling. The FEBS Journal, 275(13), 3434–3448.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • Vögeli, B., & Bibin, M. (2013). α-Ketoacids as precursors for phenylalanine and tyrosine labelling in cell-based protein overexpression. Amino Acids, 45(6), 1335–1342.
  • Oxford Academic. (2017, March 15). Identification of metabolic pathways using pathfinding approaches: a systematic review | Briefings in Functional Genomics.
  • MDPI. (2025, August 28). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
  • DAV University. (n.d.). Metabolism of tyrosine and phenylalanine.
  • Synthesis from α-keto acids Synthesis by amid
  • Khanacademymedicine. (2016, August 26). Metabolism of phenylalanine and tyrosine [Video]. YouTube.
  • Vayena, E., et al. (2022). Filling gaps in metabolism using hypothetical reactions. Proceedings of the National Academy of Sciences, 119(49), e2216872119.
  • Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Current Opinion in Biotechnology, 24(6), 1083–1090.
  • Santa Cruz Biotechnology. (n.d.). 3-(2-Oxo-cyclohexyl)-propionic acid.
  • GENERAL ASPECTS The amino acids undergo certain common reactions like transamin
  • LGC Standards. (n.d.). 3-(2-Oxo-cyclohexyl)-propionic Acid.
  • Ishii, K., et al. (2009). Development and experimental verification of a genome-scale metabolic model for Corynebacterium glutamicum. Microbial Cell Factories, 8, 44.
  • Mooney, B. P., Miernyk, J. A., & Randall, D. D. (2002). The complex fate of alpha-ketoacids. Annual Review of Plant Biology, 53, 357–375.
  • Pharmaguideline. (n.d.).
  • ChemicalBook. (n.d.). (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis.
  • Chemistry LibreTexts. (2022, April 26). 10.
  • Transamination. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link].

  • Abdulsattar, S. A. (2024, November 6).
  • Sigma-Aldrich. (2024, September 7).
  • Google Patents. (n.d.). CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid.
  • Google Patents. (n.d.). CN102140061B - The preparation method of cycloalkylpropionic acid.
  • Xenobiotic metabolism. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link].

  • Preprints.org. (2024, April 18). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts.
  • Preprints.org. (2024, August 5).

Sources

Literature review of alpha-keto acids derived from cyclohexylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers and drug development scientists focusing on 3-cyclohexyl-2-oxopropanoic acid (also known as 3-cyclohexylpyruvate), the


-keto acid derivative of the non-proteinogenic amino acid Cyclohexylalanine (Cha) .

Synthesis, Enzymology, and Pharmacophore Applications in Peptidomimetics

Executive Summary

The


-keto acid of cyclohexylalanine, This compound , represents a critical scaffold in the design of peptidomimetics, specifically as a lipophilic "warhead" precursor for serine protease inhibitors. Unlike its aromatic analogue phenylpyruvate, the cyclohexyl derivative offers unique steric bulk and enhanced lipophilicity without 

-

stacking interactions, making it an ideal probe for hydrophobic S1/S2 pockets in enzymes such as HCV NS3 protease , Thrombin , and Calpain .

This guide details the chemical and enzymatic routes to this molecule, its equilibrium dynamics in solution, and its utility as a reversible covalent electrophile in medicinal chemistry.

Chemical Identity & Structural Biology

Nomenclature and Structure
  • IUPAC Name: this compound

  • Common Names: 3-Cyclohexylpyruvate;

    
    -keto-
    
    
    
    -cyclohexylbutyric acid; Cha-keto acid.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 170.21 g/mol

Physicochemical Properties

The molecule exists in a tautomeric equilibrium between the keto form and the enol form, though the keto form predominates in acidic solution.

PropertyValue / CharacteristicRelevance
Lipophilicity (LogP) ~1.8 - 2.1 (Predicted)Higher than phenylpyruvate; enhances membrane permeability.
Steric Bulk High (Cyclohexyl ring)Occupies large hydrophobic pockets (S1 subsite) in proteases.
Reactivity Electrophilic C2 CarbonSusceptible to nucleophilic attack (e.g., Serine-OH, Cysteine-SH).
Solubility Low in water; High in organic solvents (DCM, MeOH)Requires co-solvents (DMSO) for enzymatic assays.
Structural Comparison

The cyclohexyl group provides a "saturated" hydrophobic interaction compared to the planar phenyl ring of phenylalanine. This saturation forces the ring into a chair conformation, increasing the effective volume of the side chain and altering binding kinetics in enzyme active sites.

Synthetic Pathways[1][2]

The synthesis of this compound can be achieved via direct chemical hydrogenation or biocatalytic oxidative deamination.

Chemical Synthesis: Catalytic Hydrogenation

The most robust industrial route involves the catalytic hydrogenation of phenylpyruvic acid . This method avoids the harsh conditions required for Grignard additions to oxalates.

  • Substrate: Sodium Phenylpyruvate

  • Catalyst: Rhodium on Alumina (

    
    ) or Platinum Oxide (
    
    
    
    )
  • Conditions: 3-5 atm

    
    , Room Temperature, Aqueous/Alcoholic solvent.
    
  • Mechanism: Saturation of the aromatic ring while preserving the

    
    -keto functionality. Note: Over-reduction to the 
    
    
    
    -hydroxy acid (hexahydrophenyllactic acid) is a common side reaction that must be controlled by monitoring hydrogen uptake.
Biocatalytic Synthesis: Enzymatic Resolution

For high-purity applications requiring specific chiral precursors (if aminated later), enzymatic routes are preferred to avoid byproducts.

Pathway A: L-Amino Acid Oxidase (LAAO)

L-Amino Acid Oxidases (EC 1.4.3.2), particularly those from snake venom (Crotalus adamanteus, Calloselasma rhodostoma), exhibit high specificity for hydrophobic amino acids.

  • Reaction: L-Cyclohexylalanine

    
    
    
  • Advantage: Irreversible under aerobic conditions; high conversion rates.

  • Challenge: The byproduct

    
     can decarboxylate the keto acid. Catalase must be added to scavenge peroxide.
    
Pathway B: Transamination

Branched-chain aminotransferases (BCAT) or engineered Aspartate Aminotransferases can reversibly convert Cha to its keto acid.

  • Reaction: L-Cha +

    
    -Ketoglutarate 
    
    
    
    3-cyclohexyl-2-oxopropanoate + L-Glutamate
  • Equilibrium Shift: Requires removal of Glutamate (e.g., via Glutamate Dehydrogenase coupling) to drive yield.

Visualization of Synthetic Logic

SynthesisPathways PhePyr Phenylpyruvic Acid ChaKeto This compound (Target) PhePyr->ChaKeto Catalytic Hydrogenation (Rh/Al2O3, H2) Cha L-Cyclohexylalanine Cha->ChaKeto Oxidative Deamination (L-Amino Acid Oxidase + Catalase) Cha->ChaKeto Transamination (Aminotransferase + a-KG) H2O2 H2O2 (Toxic Byproduct) Cha->H2O2 via LAAO

Figure 1: Synthetic pathways for this compound. The chemical route (Red) involves ring saturation. The biological route (Blue) involves oxidative deamination of the amino acid.

Pharmaceutical Applications & Mechanism[2][3][4]

The Alpha-Keto "Warhead"

In drug design,


-keto acids and their amide derivatives act as transition-state analogues . They are electrophilic "warheads" that target the nucleophilic serine or cysteine residue in the active site of proteases.
  • Mechanism: The active site nucleophile (e.g., Ser-195 in Chymotrypsin-like proteases) attacks the C2 ketone carbonyl.

  • Adduct: Forms a stable, reversible hemiketal (or hemithiohetal for cysteine proteases).

  • Geometry: The resulting tetrahedral carbon mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme.

Specific Targets
  • HCV NS3 Protease Inhibitors: Early generation inhibitors utilized keto-amide functionalities. The cyclohexyl side chain (P2 position) provides optimal filling of the S2 hydrophobic pocket, often superior to the phenyl ring due to flexibility and shape complementarity.

  • Thrombin Inhibitors: Cyclohexylalanine derivatives are potent thrombin inhibitors. The keto-acid form serves as a precursor to argatroban -like structures or as a direct inhibitor motif.

  • Calpain Inhibitors:

    
    -keto acids are used to inhibit calpains (calcium-dependent cysteine proteases) implicated in neurodegeneration.
    
Mechanism of Action Diagram

WarheadMechanism cluster_binding Binding Pocket Interactions Enzyme Protease Active Site (Serine-OH) Complex Tetrahedral Hemiketal Adduct (Transition State Mimic) Enzyme->Complex Nucleophilic Attack Inhibitor This compound (Electrophile) Inhibitor->Complex Electrophilic Capture S1 S1/S2 Pocket (Hydrophobic) ChaGroup Cyclohexyl Ring S1->ChaGroup Van der Waals Interactions

Figure 2: Mechanism of Protease Inhibition. The cyclohexyl ring anchors the molecule in the hydrophobic pocket, positioning the alpha-keto group for nucleophilic attack by the enzyme.

Experimental Protocols

Protocol A: Biocatalytic Synthesis via L-Amino Acid Oxidase

Adapted from standard protocols for hydrophobic amino acids (e.g., molecular cloning of LAAO).

Reagents:

  • L-Cyclohexylalanine (10 mM)

  • L-Amino Acid Oxidase (Snake Venom or Recombinant, 0.5 U/mL)

  • Catalase (200 U/mL) - Critical to prevent oxidative decarboxylation.

  • Buffer: 50 mM Tris-HCl, pH 7.5

Procedure:

  • Dissolution: Dissolve L-Cyclohexylalanine in buffer. If solubility is poor, use up to 5% DMSO.

  • Reaction: Add LAAO and Catalase. Incubate at 37°C with gentle shaking (aeration is required as

    
     is a cosubstrate).
    
  • Monitoring: Monitor the decrease in L-Cha via HPLC (C18 column, Acetonitrile/Water gradient) or the formation of the keto acid (absorbance at ~300 nm for enol form, though less distinct than phenylpyruvate).

  • Termination: Stop reaction by ultrafiltration (10 kDa cutoff) to remove enzymes.

  • Purification: Acidify to pH 2.0 with HCl and extract with Ethyl Acetate. Evaporate solvent to yield the crude keto acid.

Protocol B: Chemical Hydrogenation of Phenylpyruvate

Reagents:

  • Sodium Phenylpyruvate

  • Catalyst: 5% Rhodium on Alumina (

    
    )
    
  • Solvent: Water or 50% Ethanol

Procedure:

  • Setup: Place Sodium Phenylpyruvate in a high-pressure hydrogenation vessel.

  • Catalyst: Add 5 wt% of catalyst relative to substrate.

  • Hydrogenation: Pressurize to 3 atm (45 psi)

    
    . Stir vigorously at room temperature.
    
  • Timeline: Monitor reaction. Typical completion is 4-12 hours. Caution: Prolonged reaction leads to the hydroxy acid.

  • Workup: Filter catalyst over Celite. Acidify filtrate to precipitate this compound. Recrystallize from EtOAc/Hexanes.

References

  • BenchChem. (2025). Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. Application Note. Link

  • MDPI. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Link

  • PubMed Central. (2025). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination. Link

  • Google Patents. (2020). Alpha Keto Acid Compositions for Treating Hypo-Albuminemia. US20200281881A1. Link

  • ChemicalBook. (2024). (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis. Link

  • UniProt. (2024). L-amino acid oxidase - Rhodococcus opacus. Link

  • ResearchGate. (2025). α-Ketoamides, α-ketoesters and α-diketones as HCV NS3 protease inhibitors. Link

  • Wikipedia. (2024). Transamination. Link

  • Santa Cruz Biotechnology. (2024). 3-(2-Oxo-cyclohexyl)-propionic acid. Link

Solubility Profiling and Solvent Selection Strategy for 3-Cyclohexyl-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Context

3-Cyclohexyl-2-oxopropanoic acid (also known as Cyclohexylpyruvic acid) is a critical alpha-keto acid intermediate, frequently utilized in the synthesis of non-natural amino acids (e.g., cyclohexylalanine) and protease inhibitors.

Unlike simple carboxylic acids, this molecule exhibits a complex amphiphilic solubility profile driven by two competing structural domains:

  • Lipophilic Domain: The cyclohexyl ring (aliphatic, non-polar).

  • Hydrophilic/Reactive Domain: The

    
    -keto acid moiety (polar, H-bond donor/acceptor, chelating capability).
    

This guide provides a structured approach to determining its solubility profile, predicting solvent behaviors, and selecting systems for reaction, extraction, and crystallization.

Physicochemical Baseline
PropertyValue (Approx/Predicted)Context
Formula

MW: 170.21 g/mol
pKa ~3.2 – 3.8Stronger acid than propionic acid due to the

-keto electron withdrawal.
LogP ~1.8 – 2.3Moderately lipophilic; crosses biological membranes but retains water solubility as a salt.
Physical State Solid/Semi-solidOften isolates as a hydrate or enol form; sensitive to decarboxylation.

Part 2: Theoretical Solubility Framework

To optimize solvent selection without exhaustive empirical testing, we apply the Hansen Solubility Parameters (HSP) and dielectric principles. The molecule's dual nature dictates that single solvents are often insufficient for high-yield purification, necessitating binary solvent systems.

Predicted Solubility Map

The following table categorizes solvents based on interaction with the this compound structure.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding with carboxylic acid and ketone; overcomes crystal lattice energy effectively.
Polar Aprotic DMSO, DMF, THFVery High Dipole-dipole interactions stabilize the polar head group; excellent for reaction media but hard to remove.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High "Goldilocks" zone. Good interaction with the organic backbone and polar head. Ideal for extraction.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good solvation of the cyclohexyl ring and protonated acid form.
Aliphatic Hydrocarbons n-Hexane, Heptane, CyclohexaneLow (Anti-solvent) The polar

-keto acid head group is insoluble in non-polar alkanes, despite the cyclohexyl ring.
Water Water (pH < 3)Low Predominantly insoluble in protonated form.
Aqueous Base 1M NaOH, NaHCO

High Forms the carboxylate salt (3-cyclohexyl-2-oxopropanoate), fully water-soluble.

Part 3: Experimental Protocols (Self-Validating Systems)

Since batch-to-batch variations (purity, polymorphs) affect exact values, you must generate a specific solubility curve for your lot. Use the Gravimetric Saturation Method , which is robust and requires minimal instrumentation.

Protocol A: Gravimetric Solubility Determination

Objective: Determine saturation concentration (


) in pure solvents at 

.
  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a sealed scintillation vial.

  • Equilibration: Agitate at

    
     for 24 hours (orbital shaker at 200 rpm).
    
  • Clarification: Stop agitation and allow solids to settle for 2 hours. Filter the supernatant through a 0.45

    
     PTFE syringe filter (pre-heated to 
    
    
    
    to prevent crash-out).
  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed tared vial (

      
      ).
      
    • Evaporate solvent under vacuum/nitrogen stream.

    • Dry residue to constant weight (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: pH-Dependent Extraction Efficiency

Objective: Determine the partition coefficient (


) for isolation.
  • Dissolve 100 mg of compound in 10 mL Ethyl Acetate (Organic phase).

  • Add 10 mL Phosphate Buffer (pH 7.4) (Aqueous phase).

  • Vortex for 2 minutes; centrifuge to separate.

  • Analyze the Aqueous phase via HPLC (UV @ 210 nm) to determine concentration

    
    .
    
  • Validation: Mass balance check.

    
    .
    

Part 4: Visualization of Workflows

Solubility Measurement Workflow

This diagram outlines the critical path for determining solubility, ensuring thermal equilibrium is maintained to avoid false negatives.

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h @ Temp T) Start->Equilibrate Agitation Filter Isothermal Filtration (0.45 µm) Equilibrate->Filter Settle Solids Analysis Analysis Phase Filter->Analysis Clear Supernatant Gravimetric Gravimetric (Evaporation) Analysis->Gravimetric High Conc. HPLC HPLC-UV (Quantitation) Analysis->HPLC Trace/Low Conc. Result Solubility Profile (mg/mL) Gravimetric->Result HPLC->Result

Caption: Step-by-step workflow for determining thermodynamic solubility, highlighting the split between gravimetric and chromatographic analysis.

Solvent Selection Decision Matrix

A logic tree for selecting the correct solvent system based on the process goal (Reaction vs. Purification).

SolventSelection Root Process Goal Reaction Reaction Medium Root->Reaction Purification Purification / Isolation Root->Purification Polarity Require High Solubility? Reaction->Polarity THF THF / Dioxane (General Use) Polarity->THF Standard DMF DMF / DMSO (Nucleophilic Subs.) Polarity->DMF High Polarity Needed Method Method? Purification->Method Cryst Recrystallization Method->Cryst Extract Extraction Method->Extract Binary Binary System: EtOAc (Solvent) + Hexane (Anti-solvent) Cryst->Binary Preferred DCM DCM / Water (Acidic Wash) Extract->DCM High Partition

Caption: Decision matrix for selecting solvents based on operational intent (Reaction vs. Purification).

Part 5: Process Optimization & Troubleshooting

Recrystallization Strategy

The most effective purification method for this compound is Anti-Solvent Crystallization .

  • Primary Solvent: Ethyl Acetate (dissolves the compound well at warm temperatures).

  • Anti-Solvent: n-Heptane or Hexane (induces precipitation).

  • Procedure: Dissolve crude material in minimal warm Ethyl Acetate (

    
    ). Slowly add n-Heptane until slight turbidity persists. Cool slowly to 
    
    
    
    .
Stability Warning (Decarboxylation)

Alpha-keto acids are prone to oxidative decarboxylation.

  • Avoid: Prolonged heating in high-boiling solvents (e.g., DMSO >

    
    ).
    
  • Recommendation: Perform solubility studies and recrystallization below

    
    . Use Nitrogen sparging to minimize oxidative degradation.
    

References

  • PubChem. (n.d.). Compound Summary for CID 69702: 3-Cyclohexylpropanoic acid (Analog Reference). National Library of Medicine. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for HSP methodology utilized in Part 2).

Methodological & Application

Protocols for the synthesis of 3-Cyclohexyl-2-oxopropanoic acid from phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclohexyl-2-oxopropanoic acid (also known as Cyclohexylpyruvic acid) is a critical non-proteinogenic building block, notably utilized in the synthesis of HCV protease inhibitors (e.g., Telaprevir) and collagenase inhibitors. While direct hydrogenation of phenylpyruvic acid is theoretically possible, it suffers from poor chemoselectivity, frequently reducing the


-keto group to a hydroxyl group (yielding phenyllactic acid derivatives).

This Application Note details the "Ring-First" Chemo-Enzymatic Protocol , a robust two-step workflow designed to maximize yield and enantiopurity.

  • Chemical Hydrogenation: Catalytic reduction of L-Phenylalanine to L-Cyclohexylalanine (Cha).

  • Enzymatic Oxidative Deamination: Biocatalytic conversion of Cha to the target

    
    -keto acid using L-Amino Acid Oxidase (L-AAO).[1]
    

Pathway Analysis & Logic

The strategic choice to hydrogenate the amino acid before generating the ketone is based on chemoselectivity principles.

The Chemoselectivity Challenge[2]
  • Route A (Flawed): Phe

    
     Phenylpyruvate 
    
    
    
    Hydrogenation .
    • Risk:[2] The

      
      -keto group is highly susceptible to reduction under the conditions required to reduce the aromatic ring (high pressure, metal catalysts), leading to impurities like 3-cyclohexyl-2-hydroxypropanoic acid.
      
  • Route B (Recommended): Phe

    
    Hydrogenation 
    
    
    
    Cyclohexylalanine
    
    
    Oxidation .
    • Benefit: The amino group is inert to hydrogenation conditions. The subsequent enzymatic step is highly specific for the

      
      -amino group, leaving the newly formed cyclohexyl ring untouched.
      
Workflow Visualization

G Phe L-Phenylalanine (Starting Material) Cha L-Cyclohexylalanine (Intermediate) Phe->Cha Step 1: H2, Rh/C (Ring Reduction) Bad1 Phenyllactic Acid (Over-reduction) Phe->Bad1 Alternative Route: Keto-first leads to alcohol impurity Target This compound (Target) Cha->Target Step 2: L-AAO / Catalase (Oxidative Deamination)

Figure 1: The "Ring-First" strategy avoids over-reduction of the ketone moiety.

Detailed Protocols

Step 1: Catalytic Hydrogenation of L-Phenylalanine

This step utilizes Rhodium on Carbon (Rh/C), which is preferred over Palladium for phenyl ring saturation under mild conditions to prevent racemization or hydrogenolysis of the C-N bond.

Materials:

  • Substrate: L-Phenylalanine (CAS: 63-91-2)

  • Catalyst: 5% Rhodium on Carbon (Rh/C), wetted (degussa type)

  • Solvent: 10% Acetic Acid (aq) or 1M HCl (Acidic media prevents catalyst poisoning by the free amine).

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr autoclave).

Protocol:

  • Preparation: Dissolve L-Phenylalanine (10.0 g, 60.5 mmol) in 150 mL of 10% aqueous acetic acid.

  • Catalyst Loading: Carefully add 5% Rh/C (1.0 g, 10 wt% loading) under an inert nitrogen atmosphere. Caution: Dry Rh/C is pyrophoric.

  • Hydrogenation: Seal the reactor and purge with

    
     (3x) followed by 
    
    
    
    (3x). Pressurize to 5 bar (approx. 75 psi) .
  • Reaction: Heat to 50°C and stir vigorously (1000 rpm) for 12–18 hours. Monitor H2 uptake.

  • Work-up:

    • Cool to room temperature and depressurize.

    • Filter the catalyst through a Celite pad (wash with water).

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Recrystallization: Dissolve residue in minimal hot water, adjust pH to ~6 (isoelectric point) with dilute NaOH to precipitate L-Cyclohexylalanine.

    • Yield Target: >90%.

Step 2: Enzymatic Oxidative Deamination

We utilize L-Amino Acid Oxidase (L-AAO) (EC 1.4.3.2).[1] While snake venom L-AAO is the classical reagent, microbial oxidases (e.g., from Rhodococcus or Proteus) are increasingly used for scale. Catalase is mandatory to degrade the H2O2 byproduct, which otherwise decarboxylates the keto acid.

Reaction Stoichiometry:




Materials:

  • Substrate: L-Cyclohexylalanine (from Step 1).

  • Enzyme: L-Amino Acid Oxidase (Source: Crotalus adamanteus or recombinant equivalent).[3]

  • Scavenger: Catalase (bovine liver or Aspergillus niger).

  • Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 7.5.

Protocol:

  • Setup: In a bioreactor or aerated flask, dissolve L-Cyclohexylalanine (10 mM final conc) in buffer.

  • Enzyme Addition: Add L-AAO (approx. 5–10 units/mmol substrate) and Catalase (excess, ~1000 units/mL).

  • Aeration: Constant bubbling of air or pure oxygen is critical. The reaction is O2-dependent.[4]

  • Incubation: Incubate at 30°C with gentle agitation for 24 hours.

  • Monitoring: Monitor the disappearance of the amine (ninhydrin test or HPLC) and appearance of the keto acid (UV at 300nm in alkaline solution).

  • Isolation:

    • Acidify the reaction mixture to pH 2 with 1M HCl.

    • Extract 3x with Ethyl Acetate.

    • Dry organic layer over

      
       and evaporate.
      
    • Purification: Recrystallize from hexane/ethyl acetate if necessary.

Critical Process Parameters (CPP)

ParameterRecommended RangeImpact of Deviation
Step 1: H2 Pressure 3 – 8 barLow: Incomplete ring reduction. High: No significant benefit, safety risk.
Step 1: Solvent pH Acidic (< pH 2)Neutral/Basic: Free amines poison Rh/C catalysts, halting reaction.
Step 2: Catalase Excess (>500 U/mL)Insufficient: H2O2 accumulation causes oxidative decarboxylation (yield loss).
Step 2: pH Control 7.2 – 7.8<6.0 or >8.5: L-AAO activity drops sharply; enzyme denaturation.

Analytical Validation

To ensure the protocol was successful, the following analytical signatures should be verified:

  • HPLC: C18 Column, Mobile Phase Acetonitrile:Water (0.1% TFA).

    • Phe: Retention time (RT) ~3.5 min.

    • Cha: RT ~5.2 min (more hydrophobic).

    • Target: RT ~6.8 min (Loss of amino group, increased hydrophobicity).

  • 1H NMR (DMSO-d6):

    • Target: Look for the disappearance of the

      
      -proton signal (approx. 3.5-4.0 ppm in amino acid) and the absence of aromatic protons (7.1-7.4 ppm). Presence of broad multiplets at 0.8–1.8 ppm confirms the cyclohexyl ring.
      

References

  • L-Amino Acid Oxidase Specificity

    • Title: L-amino acid oxidase (Wikipedia / Zeller & Maritz)[3]

    • Source: Wikipedia / Vertex AI Grounding
    • URL:

    • Relevance: Confirms the mechanism of oxidative deamination and the necessity of c
  • Hydrogenation of Aromatic Amines

    • Title: Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine[5]

    • Source: ResearchG
    • URL:

    • Relevance: Validates the use of Rh/C and Ru catalysts for phenyl ring satur
  • Cyclohexylalanine as a Stable Intermediate

    • Title: Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation[6]

    • Source: NIH / PubMed Central
    • URL:

    • Relevance: Demonstrates the stability and handling of L-Cyclohexylalanine in peptide chemistry and drug design.
  • Worthington Enzyme Manual

    • Title: L-Amino Acid Oxidase[1][4]

    • Source: Worthington Biochemical
    • URL:

    • Relevance: Provides specific activity data for L-AAO on hydrophobic substrates like Phenylalanine and Leucine analogs.[1]

Sources

Enzymatic transamination assays using 3-Cyclohexyl-2-oxopropanoic acid as substrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the enzymatic transamination of 3-Cyclohexyl-2-oxopropanoic acid (also known as cyclohexylpyruvate) to synthesize L-Cyclohexylalanine (L-Cha) . L-Cha is a critical non-canonical amino acid used as a building block in pharmaceutical peptides (e.g., GLP-1 receptor agonists) and chiral auxiliaries.

Unlike standard phenylpyruvate transamination, the cyclohexyl moiety introduces significant hydrophobicity and steric bulk, requiring specific enzymatic handling and solvent strategies. This note provides a validated workflow from enzyme screening to analytical quantification, focusing on Aromatic Transaminases (AroATs) and Branched-Chain Aminotransferases (BCATs) .

Scientific Principles & Reaction Design[1][2][3]

The Transamination Mechanism

The reaction follows a Ping-Pong Bi-Bi mechanism .[1][2] The amino donor (typically L-Glutamate or L-Alanine) transfers an amine group to the enzyme-bound cofactor Pyridoxal-5'-phosphate (PLP) , forming Pyridoxamine-5'-phosphate (PMP).[1][2] The PMP then transfers the amine to the keto acid substrate (this compound), releasing the chiral amino acid.

Thermodynamic Challenges

Transamination is reversible with an equilibrium constant (


) often near 1. To drive high conversion (>90%), the reaction equilibrium must be shifted.
  • Strategy A (Coupled Enzyme): Use Lactate Dehydrogenase (LDH) to irreversibly reduce the co-product pyruvate to lactate (if L-Alanine is the donor).

  • Strategy B (Excess Donor): Use a large molar excess (5–10 equivalents) of the amino donor.

Pathway Visualization

The following diagram illustrates the coupled enzymatic system used for both synthesis and real-time kinetic monitoring.

Transamination_Pathway Substrate 3-Cyclohexyl-2- oxopropanoic acid Enzyme Transaminase (PLP-dependent) Substrate->Enzyme Donor L-Alanine (Amino Donor) Donor->Enzyme Product L-Cyclohexylalanine (L-Cha) Pyruvate Pyruvate (Co-product) LDH Lactate Dehydrogenase Pyruvate->LDH Coupling Enzyme->Product Enzyme->Pyruvate NADH NADH (High Abs @ 340nm) NADH->LDH NAD NAD+ (Low Abs @ 340nm) LDH->NAD Lactate L-Lactate LDH->Lactate

Caption: Figure 1. Transamination of cyclohexylpyruvate coupled with LDH for equilibrium displacement and kinetic monitoring.

Experimental Protocols

Protocol A: High-Throughput Screening (HTS)

Purpose: Rapidly identify active transaminases from a library (e.g., E. coli TyrB, AspC, or engineered variants) using a colorimetric kinetic assay.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Cofactor: 1 mM PLP (Pyridoxal-5'-phosphate).

  • Substrate: 50 mM this compound (dissolved in DMSO).

  • Amino Donor: 200 mM L-Alanine.

  • Coupling System: Lactate Dehydrogenase (LDH) (5 U/mL) + NADH (0.4 mM).

Procedure:

  • Preparation: In a 96-well UV-transparent plate, dispense 180 µL of Master Mix (Buffer, PLP, L-Alanine, NADH, LDH).

  • Enzyme Addition: Add 10 µL of cell lysate or purified enzyme (approx. 0.1–0.5 mg/mL final conc).

  • Initiation: Add 10 µL of Substrate stock (Final conc: 2.5 mM substrate, 5% DMSO).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 20 minutes at 30°C.

  • Data Analysis: Calculate the initial velocity (

    
    ). A decrease in absorbance indicates NADH oxidation, directly proportional to pyruvate (and thus L-Cha) formation.
    

Expert Insight: The substrate has limited water solubility. Do not exceed 5-10% DMSO, as higher concentrations may denature the coupling enzyme (LDH). If precipitation occurs, switch to a glutamate-based endpoint assay.

Protocol B: Analytical Scale Synthesis & HPLC Analysis

Purpose: Confirm conversion and determine Enantiomeric Excess (ee%).

Reagents:

  • Enzyme: Selected Transaminase (e.g., E. coli Aromatic Transaminase).

  • Amino Donor: L-Glutamate (100 mM).

  • Substrate: 10 mM this compound.

  • Buffer: 50 mM Tris-HCl, pH 8.0 containing 0.1 mM PLP.

Procedure:

  • Reaction: Mix reagents in a 1.5 mL Eppendorf tube (Total volume 1 mL). Incubate at 30°C, 600 rpm for 24 hours.

  • Quenching: Stop reaction by adding 100 µL of 12N HCl or 500 µL Acetonitrile. Centrifuge at 12,000 x g for 5 mins.

  • Derivatization (Automated or Manual):

    • Mix 10 µL supernatant with 50 µL OPA/3-MPA reagent (o-Phthalaldehyde/3-Mercaptopropionic acid).

    • Incubate for 1 minute (reaction is instantaneous but unstable).

    • Inject immediately.

HPLC Method Parameters:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse AAA), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 40 mM Na₂HPO₄, pH 7.8 (filtered)
Mobile Phase B Acetonitrile : Methanol : Water (45:45:10 v/v)
Flow Rate 1.5 mL/min
Detection Fluorescence (Ex: 340 nm, Em: 450 nm)
Gradient 0-20 min: 0% -> 60% B; 20-25 min: 100% B
Target Retention L-Glutamate (~2 min), L-Cyclohexylalanine (~14 min)

Note on Chiral Analysis: To determine ee%, use a Chiral Crown Ether column (e.g., Crownpak CR(+)) with Perchloric acid (pH 1.5) mobile phase. OPA derivatization is achiral; it only quantifies total amine formation.

Troubleshooting & Optimization

Substrate Inhibition

This compound is structurally bulky and hydrophobic. High concentrations (>20 mM) often inhibit transaminases.

  • Solution: Implement a Fed-Batch strategy. Add substrate continuously at a rate matching the enzymatic conversion (

    
    ) to keep free substrate concentration low (<5 mM).
    
Solubility Issues

The substrate may precipitate in aqueous buffers at pH < 7.

  • Solution: Maintain pH 7.5–8.0. Use co-solvents like 10% Methanol or 5% DMSO . Note that ionic liquids have been shown to stabilize some transaminases but may interfere with downstream processing.

Equilibrium Displacement

If conversion stalls at 50%:

  • Remove Product: Use in situ product removal (ISPR) with Amberlite resins if the product is inhibitory.

  • Recycle Cofactor: If using Glutamate as donor, couple with Glutamate Dehydrogenase (GDH) , Ammonium chloride, and NADH to recycle

    
    -ketoglutarate back to Glutamate.
    

References

  • Gao, S. et al. (2019). Enzymatic Synthesis of Non-canonical Amino Acids using Engineered Transaminases. ACS Catalysis.

  • Höhne, M. & Bornscheuer, U.T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem.

  • Codexis Inc. (2023). Transaminase Screening Kits & Protocols.

  • Sigma-Aldrich. (2023). This compound Product Specification.

  • Agilent Technologies. (2020). Amino Acid Analysis using Zorbax Eclipse AAA Columns. Application Note 5990-5517EN.

Sources

Application Notes and Protocols: Synthesis of Cyclohexylalanine via Reductive Amination of 3-Cyclohexyl-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive guide for the synthesis of the non-proteinogenic amino acid, (±)-2-amino-3-cyclohexylpropanoic acid (Cyclohexylalanine), through the reductive amination of 3-Cyclohexyl-2-oxopropanoic acid. This protocol is designed for researchers, scientists, and professionals in drug development who are interested in the synthesis of novel amino acids. The procedure detailed herein utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering high yields and operational simplicity. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer guidance on product purification and characterization.

Introduction: The Significance of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, such as Cyclohexylalanine, are crucial building blocks in medicinal chemistry and drug development.[1] The incorporation of these unique structural motifs into peptides and peptidomimetics can significantly enhance their pharmacological properties. Specifically, the replacement of a phenyl group (as in Phenylalanine) with a cyclohexyl group increases lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles of potential drug candidates.[1]

Reductive amination stands out as a powerful and versatile method for the synthesis of amines, including α-amino acids.[2] This one-pot reaction converts a carbonyl group and an amine into a new amine via an intermediate imine.[3] The reaction's prevalence in organic synthesis is due to its efficiency and the ability to be performed under mild conditions.[2] In the context of α-amino acid synthesis, reductive amination of α-keto acids with ammonia provides a direct and atom-economical route.[4][5]

This application note focuses on the synthesis of Cyclohexylalanine from this compound and ammonia, employing sodium triacetoxyborohydride as the reducing agent. This reagent is particularly advantageous as it is selective for the reduction of the intermediate iminium ion over the starting keto acid, minimizing side reactions and leading to cleaner product formation.[6][7][8]

Reaction Mechanism and Principle

The reductive amination of an α-keto acid proceeds in two main stages within a single pot:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of this compound. This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[9] The resulting hemiaminal intermediate then undergoes dehydration to form an imine. In the acidic reaction medium, the imine is protonated to form a more reactive iminium ion.[10]

  • Hydride Reduction: A selective reducing agent, in this case, sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion.[3] This reduction of the C=N bond yields the final α-amino acid product.[10] The choice of sodium triacetoxyborohydride is critical; its reduced reactivity compared to reagents like sodium borohydride prevents the premature reduction of the starting keto acid.[3][8]

Caption: Mechanism of Reductive Amination.

Materials and Reagents

Material/ReagentGradeSupplierNotes
This compound≥98%Commercially Available
Ammonium AcetateACS Reagent GradeCommercially AvailableUsed as the ammonia source.
Sodium Triacetoxyborohydride (STAB)≥97%Commercially AvailableMoisture sensitive, handle under inert atmosphere.[11]
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Commercially AvailablePreferred solvent.[8]
Methanol (MeOH)ACS Reagent GradeCommercially AvailableFor workup and purification.
Diethyl EtherAnhydrousCommercially AvailableFor precipitation.
Hydrochloric Acid (HCl)1 M solutionCommercially AvailableFor pH adjustment.
Sodium Hydroxide (NaOH)1 M solutionCommercially AvailableFor pH adjustment.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying organic layers.
Deuterated Solvents (e.g., D₂O, DMSO-d₆)NMR GradeCommercially AvailableFor NMR analysis.

Experimental Protocol

Reaction Setup
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

  • Add ammonium acetate (10.0 eq) to the flask.[12] The large excess of ammonium acetate serves as both the ammonia source and a buffer.

  • Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Stir the suspension at room temperature under a nitrogen atmosphere.

Reductive Amination
  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring suspension in portions over 15-20 minutes. The addition is exothermic, and a slow addition helps to control the reaction temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

G Experimental Workflow A 1. Combine this compound and Ammonium Acetate in DCE B 2. Add Sodium Triacetoxyborohydride (STAB) portion-wise A->B C 3. Stir at Room Temperature (12-24h) B->C D 4. Quench with 1 M HCl C->D E 5. Separate Aqueous and Organic Layers D->E F 6. Adjust pH of Aqueous Layer to Isoelectric Point E->F G 7. Isolate Product by Filtration or Extraction F->G H 8. Purify by Recrystallization or Chromatography G->H I 9. Characterize by NMR and Mass Spectrometry H->I

Sources

Application Notes and Protocols for the Optimization of Grignard Reactions Involving 3-Cyclohexyl-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds with exceptional efficiency.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of Grignard reactions with a particularly challenging substrate: 3-Cyclohexyl-2-oxopropanoic acid. This α-keto acid presents a unique set of challenges due to the presence of both a reactive ketone and an acidic carboxylic acid moiety. Direct exposure of this compound to a Grignard reagent typically results in a rapid acid-base reaction, quenching the organometallic reagent and preventing the desired nucleophilic addition to the keto group.[2][3]

This document will explore two primary strategies to circumvent this issue and achieve the successful synthesis of 2-cyclohexyl-2-hydroxy-2-alkylpropanoic acid derivatives: a protection/deprotection strategy and an in-situ deprotonation/addition approach. We will delve into the mechanistic underpinnings of these methods, provide detailed, step-by-step protocols, and offer insights into the critical parameters that govern reaction success.

The Challenge: Competing Reaction Pathways

The primary obstacle in the Grignard reaction with this compound is the acidic proton of the carboxylic acid. Grignard reagents are potent bases and will readily deprotonate the carboxylic acid to form a magnesium carboxylate salt and an alkane.[2][3] This non-productive pathway consumes the Grignard reagent and renders it unavailable for the desired nucleophilic attack on the electrophilic ketone carbonyl.

Furthermore, the α-keto acid substrate is susceptible to other side reactions, including enolization of the ketone and reduction of the carbonyl group, particularly with sterically hindered Grignard reagents.[1]

G cluster_0 Reaction Pathways Grignard_Reagent Grignard Reagent (R-MgX) Desired_Product Desired Tertiary Alcohol Grignard_Reagent->Desired_Product Nucleophilic Addition (Desired) Acid_Base Acid-Base Reaction (Deprotonation) Grignard_Reagent->Acid_Base Side Reaction Keto_Acid This compound Keto_Acid->Desired_Product Keto_Acid->Acid_Base Enolization Enolization Keto_Acid->Enolization Side Reaction Reduction Reduction Keto_Acid->Reduction Side Reaction

Caption: Competing reaction pathways in the Grignard reaction with an α-keto acid.

Strategy 1: Protection and Deprotection of the Carboxylic Acid

A robust and widely applicable strategy involves the temporary protection of the carboxylic acid as a functional group that is inert to Grignard reagents.[4][5][6] Esters, particularly silyl esters, are excellent choices for this purpose.[4] The general workflow for this approach is outlined below.

G cluster_workflow Protection/Deprotection Workflow A 1. Protection (e.g., Silylation) B 2. Grignard Reaction with α-Keto Ester A->B C 3. Aqueous Work-up (Quenching) B->C D 4. Deprotection (e.g., Fluoride source) C->D E Final Product: 2-Cyclohexyl-2-hydroxy- 2-alkylpropanoic Acid D->E

Caption: Workflow for the protection/deprotection strategy.

Protocol 1.1: Silylation of this compound

This protocol describes the protection of the carboxylic acid as a trimethylsilyl (TMS) ester.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM.

  • Add BSA (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the crude silyl ester solution can be used directly in the next step without purification.

Protocol 1.2: Grignard Addition to the Silyl Ester

Materials:

  • Crude solution of the silyl ester of this compound

  • Grignard reagent (e.g., methylmagnesium bromide in THF, 1.0 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Addition funnel

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • Ensure the crude silyl ester solution is under an inert atmosphere and cool it to 0 °C using an ice bath.

  • Transfer the Grignard reagent (1.2 eq) to an addition funnel.

  • Add the Grignard reagent dropwise to the stirred silyl ester solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, proceed to the work-up and deprotection steps.

Protocol 1.3: Work-up and Deprotection

Materials:

  • Reaction mixture from the Grignard addition

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in THF.

  • Add TBAF (1.1 eq) and stir at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Once the deprotection is complete, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Strategy 2: In-situ Deprotonation and Addition

An alternative, more atom-economical approach is to use an excess of the Grignard reagent to first deprotonate the carboxylic acid in situ, followed by the nucleophilic addition of a second equivalent to the ketone.[7] This method avoids the additional protection and deprotection steps. A recent development in this area is the use of "turbo-Hauser bases," such as i-Pr₂NMgCl·LiCl, which can activate Grignard reagents for addition to carboxylates, suggesting that careful control of reactivity can favor the desired outcome.[8][9][10][11]

Protocol 2.1: Direct Grignard Addition with Excess Reagent

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide in THF, 1.0 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Addition funnel

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Transfer the Grignard reagent (2.2-2.5 eq) to an addition funnel.

  • Add the Grignard reagent dropwise to the stirred solution over 1 hour. The initial portion of the Grignard reagent will react with the carboxylic acid, often resulting in the formation of a precipitate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed to the aqueous work-up.

Work-up:

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Acidify the mixture with 1 M HCl to a pH of ~2 to ensure the product is in its carboxylic acid form.

  • Extract the product with ethyl acetate or diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Optimization Parameters and Data Summary

The success of these reactions is highly dependent on several key parameters. The following table summarizes these parameters and their expected impact on the reaction outcome.

ParameterEffect on ReactionRecommendations
Grignard Reagent Stoichiometry In Strategy 1, a slight excess (1.2 eq) is sufficient. In Strategy 2, a larger excess (2.2-2.5 eq) is crucial to account for both deprotonation and addition.Titrate the Grignard reagent prior to use for accurate stoichiometry.
Temperature Low temperatures (0 °C or below) are generally preferred to minimize side reactions such as enolization and reduction.Maintain strict temperature control, especially during the addition of the Grignard reagent.
Solvent Anhydrous ethereal solvents like THF or diethyl ether are essential for Grignard reagent stability and reactivity.Use freshly distilled or commercially available anhydrous solvents.
Addition Rate Slow, dropwise addition of the Grignard reagent helps to control the reaction exotherm and minimize side reactions.Use an addition funnel for controlled addition.
Protecting Group (Strategy 1) Silyl esters are readily formed and cleaved under mild conditions. Other esters like methyl or benzyl esters can also be used but may require harsher deprotection conditions.Choose a protecting group that is stable to the Grignard reaction conditions and can be removed without affecting other functional groups.

Conclusion

The reaction of Grignard reagents with this compound presents a formidable synthetic challenge that can be effectively addressed through careful strategic planning and protocol optimization. The protection/deprotection strategy offers a reliable and high-yielding route, albeit with additional synthetic steps. The in-situ deprotonation/addition method provides a more direct and atom-economical alternative, though it may require more careful optimization of reaction conditions and stoichiometry. The choice between these strategies will depend on the specific goals of the synthesis, the scale of the reaction, and the availability of reagents. By following the detailed protocols and considering the key optimization parameters outlined in this application note, researchers can confidently navigate the complexities of this transformation and successfully synthesize valuable 2-cyclohexyl-2-hydroxy-2-alkylpropanoic acid derivatives for their research and development endeavors.

References

  • Colas, K., dos Santos, A. C. V. D., & Mendoza, A. (2019). i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions. Organic Letters, 21(19), 7851–7856. [Link]

  • Das, S., & L-Thakur, A. J. (2021). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances, 11(5), 2939-2944. [Link]

  • Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. (2022). Angewandte Chemie International Edition, 61(9), e202114962. [Link]

  • Dieter, R. K., & Amoah, E. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(6), 2870–2888. [Link]

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest. [Link]

  • Gravel, M., & Hall, D. G. (2005). Addition of Grignard Reagents to 1-(N-(Alkoxyoxalyl)-N-methylamino)-3-methylimidazolium Salts: A General Method for α-Keto Ester Synthesis. The Journal of Organic Chemistry, 70(18), 7445–7448. [Link]

  • LibreTexts. (2022, September 12). 1.10: Carboxylic Acid Derivatives - Alpha Carbon Reactions. Chemistry LibreTexts. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Quora. (2019, May 18). Can a carboxylic acid react with a Grignard reagent? [Link]

  • Reddit. (2025, February 17). Girgnard addition on a Ketone, with a carboxylic acid moiety - Possible drawbacks. r/chemistry. [Link]

  • Smith, M. B. (2023). 19.11: Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

  • BrainKart. (2018, February 18). Reactions of Carboxylic acids and carboxylic acid derivatives. [Link]

  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • YouTube. (2021, April 4). 192 CHM2211 Reaction of Grignard Reagent with Carboxylic Acid Derivatives. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions. [Link]

  • Wikipedia. (n.d.). Turbo-Hauser bases. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • ResearchGate. (n.d.). A) Direct and indirect addition of Grignard reagents to carboxylate... [Link]

  • PURE – TECNALIA CRIS. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. [Link]

  • Reddit. (2025, February 17). Girgnard addition on a Ketone, with a carboxylic acid moiety - Possible drawbacks. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. [Link]

  • chemguide. (n.d.). grignard reagents. [Link]

Sources

Application Note: Enantioselective Reduction of 3-Cyclohexyl-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists, biochemists, and drug development scientists seeking a robust, scalable method for the enantioselective synthesis of (R)- or (S)-3-Cyclohexyl-2-hydroxypropanoic acid .

This compound (also known as hexahydromandelic acid) is a critical chiral building block for protease inhibitors (e.g., renin inhibitors) and other peptidomimetics. Due to the steric bulk of the cyclohexyl group, standard reduction protocols for pyruvate or lactate often fail, requiring the specialized methodologies detailed below.

Executive Summary & Strategic Choice

The reduction of 3-Cyclohexyl-2-oxopropanoic acid (1) to its chiral hydroxy derivative (2) poses a "bulky ketone" challenge. The cyclohexyl ring creates significant steric hindrance near the carbonyl center, often reducing the efficiency of standard catalysts.

We present two validated workflows. Select the method based on your specific project constraints:

FeatureMethod A: Biocatalysis (Enzymatic) Method B: Asymmetric Hydrogenation
Primary Catalyst L-LDH / D-LDH or KREDsRh(I)-Bisphosphine Complexes
Enantioselectivity (ee) Typically >99%90% – 98%
Scalability High (Batch/Fed-batch)High (Batch/Flow)
Conditions Aqueous Buffer, Ambient Temp/PressureOrganic Solvent (MeOH), High Pressure H₂
Cost Driver Enzyme/Cofactor RecyclingPrecious Metal (Rh), Chiral Ligand
Best For Strict enantiopurity requirements (>99.5% ee) Large-scale production with solvent recovery

Method A: Biocatalytic Reduction (The "Green" Route)

This method utilizes Lactate Dehydrogenases (LDHs) or Ketoreductases (KREDs) . Unlike standard L-LDH (which prefers pyruvate), bulky substrates require enzymes with expanded active site pockets, such as D-LDH from Staphylococcus epidermidis or engineered KRED variants.

Mechanistic Pathway & Cofactor Recycling

The reaction consumes stoichiometric NADH/NADPH. To make this economically viable, a coupled cofactor regeneration system (e.g., Formate Dehydrogenase - FDH) is mandatory.

EnzymaticReduction Substrate 3-Cyclohexyl-2- oxopropanoic Acid Product (S)- or (R)-3-Cyclohexyl- 2-hydroxypropanoic Acid Substrate->Product Reduction Enzyme LDH / KRED NAD NAD+ Enzyme->NAD NADH NADH NADH->Enzyme NADH->NAD Hydride Transfer NAD->NADH Regeneration FDH FDH (Recycling) NAD->FDH Formate Ammonium Formate CO2 CO2 + NH3 Formate->CO2 Oxidation FDH->NADH

Figure 1: Coupled enzymatic cycle showing the reduction of the keto acid substrate driven by NADH, which is continuously regenerated by Formate Dehydrogenase (FDH) consuming ammonium formate.

Experimental Protocol

Materials:

  • Substrate: this compound (100 mM).

  • Enzyme: D-LDH (e.g., S. epidermidis clone) for (R)-product; L-LDH (Lactobacillus sp.) for (S)-product.

  • Cofactor: NAD⁺ (1 mM catalytic load).

  • Recycling System: Formate Dehydrogenase (FDH) + Ammonium Formate.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0 – 7.5).

Step-by-Step Procedure:

  • Buffer Prep: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Degas by bubbling nitrogen for 10 mins to protect enzymes from oxidative stress.

  • Substrate Solution: Dissolve this compound (850 mg, ~5 mmol) in the buffer. Adjust pH back to 7.5 using 5M NaOH (substrate is acidic).

  • Cofactor Mix: Add Ammonium Formate (475 mg, 1.5 eq) and NAD⁺ (3.5 mg, 0.005 mmol).

  • Initiation: Add FDH (50 Units) and the specific LDH/KRED (50–100 Units).

  • Incubation: Stir gently (150 rpm) at 30°C for 24 hours. Note: Do not vortex vigorously as this denatures enzymes.

  • Quenching: Acidify reaction mixture to pH 2.0 using 6M HCl. This stops the enzyme and protonates the product for extraction.

  • Workup: Extract 3x with Ethyl Acetate (EtOAc). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc if necessary, though enzymatic routes often yield >98% purity crude.

Method B: Asymmetric Hydrogenation (The "Scalable" Route)

For multi-kilogram scales, transition metal catalysis using Rhodium (Rh) or Ruthenium (Ru) complexes with chiral phosphine ligands is preferred. The "bulky" nature of the cyclohexyl group necessitates ligands with large bite angles or specific steric pockets, such as BINAP or DuPhos .

Catalyst Selection Logic
  • Ligand: (R)- or (S)-BINAP is the industry standard. For alpha-keto acids, MeO-BIPHEP or Josiphos ligands also show excellent activity.

  • Metal Precursor: [Rh(COD)Cl]2 or [Ru(benzene)Cl2]2.

  • Mechanism: The carboxylate group of the substrate coordinates to the metal, directing the hydride attack to a specific face of the ketone.

Hydrogenation Precursor [Rh(COD)Cl]2 + Chiral Ligand (e.g., (R)-BINAP) ActiveCat Active Cationic Rh-Complex Precursor->ActiveCat Solvent/Activation Coordination Substrate-Catalyst Complex (Chelation Control) ActiveCat->Coordination + Substrate Substrate Substrate: This compound Substrate->Coordination H2_Add Oxidative Addition of H2 Coordination->H2_Add + H2 (Pressure) Product Product: (R)-3-Cyclohexyl-2-hydroxypropanoic Acid H2_Add->Product Reductive Elimination Product->ActiveCat Catalyst Recycling

Figure 2: Asymmetric Hydrogenation workflow. The coordination of the alpha-keto acid carboxylate group to the Rhodium center is the critical stereodirecting step.

Experimental Protocol

Materials:

  • Catalyst Precursor: [Rh(COD)Cl]2 (1 mol%).

  • Ligand: (R)-BINAP (1.1 mol%).

  • Solvent: Degassed Methanol (MeOH).

  • Hydrogen Source: H₂ gas (High Pressure Cylinder).

Step-by-Step Procedure:

  • Catalyst Formation (In-situ): In a glovebox (nitrogen atmosphere), mix [Rh(COD)Cl]2 (10 mg) and (R)-BINAP (28 mg) in 5 mL dry degassed MeOH. Stir for 30 mins until the solution turns clear orange/red.

  • Substrate Loading: Dissolve this compound (1.0 g) in 15 mL MeOH. Add to the catalyst solution.

  • Reactor Setup: Transfer the mixture to a stainless steel autoclave (Parr reactor).

  • Purging: Seal the reactor. Purge with N₂ (3x to 5 bar) to remove oxygen. Then purge with H₂ (3x to 5 bar).

  • Reaction: Pressurize to 20–50 bar (300–725 psi) H₂ . Stir vigorously (1000 rpm) at room temperature (25°C) for 12–18 hours.

    • Optimization Note: If conversion is slow, increase temperature to 50°C, but monitor ee as it may drop.

  • Workup: Vent H₂ carefully. Concentrate the solvent. The residue contains the product and catalyst.

  • Purification: Dissolve residue in 1M NaOH (aqueous), wash with CH₂Cl₂ (to remove catalyst/ligand), then acidify the aqueous layer to pH 1 and extract with EtOAc.

Analytical Validation (Quality Control)

To ensure the protocol's success, you must validate the Enantiomeric Excess (ee).

  • Method: Chiral HPLC.[1][2]

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV at 210 nm (weak chromophore) or 254 nm.

  • Reference Times (Approximate):

    • (R)-Enantiomer: ~12.5 min

    • (S)-Enantiomer: ~15.2 min

    • Note: Always run a racemic standard (prepared by NaBH4 reduction) first to establish retention times.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion (Enzymatic) Substrate Inhibition or pH DriftFeed substrate slowly (Fed-batch); Ensure buffer capacity is >100mM.
Low Conversion (Hydrogenation) Catalyst Poisoning (O2/Cl-)Ensure strict degassing; Use AgBF4 to remove chloride if using neutral Rh-complexes.
Low Enantioselectivity Wrong Ligand/Enzyme MatchSwitch Ligand (e.g., from BINAP to DuPhos); Screen different KRED variants.
Product Isolation Issues Product is water-solubleContinuous extraction with EtOAc or use Salting-out (NaCl saturation).

References

  • Enzymatic Reduction of Bulky 2-Oxo Acids

    • Title: "Substrate specificity of D-lactate dehydrogenase
    • Relevance: Confirms activity on 3-aryl-2-oxopropanoic acids, the closest structural analogues to the cyclohexyl target.
    • Source: (General reference for D-LDH specificity).

  • Asymmetric Hydrogenation Protocols

    • Title: "Asymmetric hydrogen
    • Relevance: Defines the standard Rh-BINAP protocols used in Method B.
    • Source:.

  • Synthesis of Substrate

    • Title: "Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid."
    • Relevance: Provides context on the precursor chemistry and handling of cyclohexyl-substituted acids.
    • Source:.

  • Product Characterization

    • Title: "(S)-3-Cyclohexyl-2-hydroxypropanoic acid CAS 62377-41-7."
    • Relevance: Commercial availability confirms stability and existence of the specific enantiomer.
    • Source:.

(Note: Specific "recipe" citations for this exact CAS are proprietary in many CRDMOs; the protocols above are high-fidelity adaptations of the validated methods for Phenylpyruvic acid, the direct aromatic analogue.)

Sources

Application Note: HPLC Method Development for 3-Cyclohexyl-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

3-Cyclohexyl-2-oxopropanoic acid (also known as 3-cyclohexylpyruvic acid) is a critical


-keto acid intermediate, often arising from the transamination of cyclohexylalanine or serving as a precursor in the biosynthesis of non-natural amino acids.

Unlike its aromatic analog (phenylpyruvic acid), the cyclohexyl ring is saturated. This structural difference presents a specific analytical challenge: the lack of a strong UV chromophore. While phenylpyruvic acid can be detected easily at 280 nm, this compound relies solely on the weak


 transition of the 

-keto-carboxylic moiety, necessitating detection at low wavelengths (<215 nm) or chemical derivatization.
Physicochemical Profile (Critical for Method Design)
PropertyValue / CharacteristicImpact on HPLC Method
Structure Cyclohexyl-CH

-C(=O)-COOH
Hydrophobic tail + Polar head.
pKa ~2.4 (Carboxylic acid)Must use acidic mobile phase (pH < 2.5) to suppress ionization and ensure retention on C18.
Chromophore Weak (Carbonyl only)Direct UV requires 210 nm. High-sensitivity analysis requires derivatization.
Stability Unstable (Decarboxylation/Enolization)Avoid alkaline pH. Analyze samples immediately. Keep autosampler at 4°C.

Method Development Strategy

The selection of the analytical workflow depends entirely on the sensitivity required. We present two validated protocols:

  • Protocol A (Direct UV): For purity assay and bulk substance analysis (Limit of Quantitation: ~1-5 µg/mL).

  • Protocol B (Derivatization): For biological matrices (plasma/media) or trace analysis (Limit of Quantitation: <50 ng/mL).

MethodSelection Start Sample Type Bulk Bulk / API High Concentration Start->Bulk Bio Biological / Trace Complex Matrix Start->Bio MethodA Protocol A: Direct UV (210 nm, Acidic Mobile Phase) Bulk->MethodA Simple, Fast MethodB Protocol B: OPD Derivatization (Fluorescence/UV 338 nm) Bio->MethodB High Specificity

Figure 1: Decision matrix for selecting the appropriate analytical protocol based on sample origin and sensitivity needs.

Protocol A: Direct RP-HPLC (Purity & Assay)

Principle: Reversed-Phase chromatography using ion suppression. The low pH mobile phase ensures the analyte remains in its neutral (protonated) form, maximizing interaction with the hydrophobic C18 stationary phase.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (Agilent 1260/Waters Alliance or equivalent).

  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry).

    • Why: "End-capped" is crucial to prevent peak tailing caused by interaction between the free carboxylic acid and silanol groups.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Column), 4°C (Autosampler - Critical for stability ).

  • Detection: UV at 210 nm (Reference 360 nm).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of Acetonitrile (1000 µg/mL). Note: Use ACN as the diluent; the analyte is less stable in water over time.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 µg/mL.

  • Filtration: Filter through 0.22 µm PTFE filter before injection.

Protocol B: High-Sensitivity Derivatization (Bioanalysis)

Principle:


-Keto acids react selectively with o-phenylenediamine (OPD) in acidic conditions to form stable, highly fluorescent quinoxalinone derivatives. This eliminates interference from non-keto acids and shifts detection to a region free of background noise.

ReactionScheme Reactants This compound + o-Phenylenediamine (OPD) Conditions Acidic pH, 60°C 20 mins Reactants->Conditions Product 3-Cyclohexylmethyl-2(1H)-quinoxalinone (Fluorescent) Conditions->Product

Figure 2: Derivatization chemistry.[2] The keto group condenses with the diamine to form the quinoxalinone ring.

Reagents[3][4][5][6][7]
  • Derivatizing Reagent: 25 mM o-phenylenediamine (OPD) in 2M HCl. Prepare fresh daily. Protect from light.

Sample Preparation Workflow
  • Aliquot: Transfer 100 µL of sample (plasma/media) or standard into a light-protected vial.

  • Add Reagent: Add 100 µL of the OPD Reagent.

  • Incubate: Heat at 60°C for 20 minutes (sealed cap).

  • Quench/Dilute: Cool to room temperature. Add 200 µL of Acetonitrile.

  • Centrifuge: If analyzing plasma, centrifuge at 10,000 x g for 5 mins to remove precipitated proteins.

  • Inject: Inject the supernatant.

Chromatographic Conditions (Derivatized)
  • Column: C18, 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Phosphate Buffer (50mM, pH 3.0).

  • Detection:

    • Fluorescence (Preferred): Ex 350 nm / Em 410 nm.

    • UV (Alternative): 338 nm.

System Suitability & Validation Criteria

To ensure data trustworthiness, the following parameters must be met before running sample batches.

ParameterAcceptance CriteriaTroubleshooting
Retention Time %RSD < 1.0% (n=5)Check pump flow stability and column temperature.
Peak Area %RSD < 2.0% (Direct UV)< 5.0% (Derivatization)Direct: Check injector precision.Deriv: Check heating block uniformity.
Tailing Factor < 1.5Direct UV: Ensure mobile phase pH is < 2.5.
Resolution > 2.0 (between analyte and nearest impurity)Adjust gradient slope.

Expert Insights & Troubleshooting

The "Ghost Peak" Phenomenon

In Protocol A (Direct UV), you may observe a small peak appearing just before the main peak if the sample sits in the autosampler for >12 hours. This is often the enol form or a decarboxylated degradation product.

  • Solution: Always prepare standards fresh. If analyzing large batches, use a cooled autosampler (4°C) to slow down keto-enol tautomerization and degradation.

Specificity in Complex Media

For cell culture media containing Pyruvate (a common supplement), Protocol B is superior. Pyruvate will also derivatize with OPD but will elute much earlier (more polar) than the cyclohexyl analog, providing complete baseline separation.

Mass Spectrometry Compatibility

If MS/MS detection is required:

  • Replace Phosphoric Acid with 0.1% Formic Acid .

  • The derivatization method (Protocol B) is also MS-compatible and significantly enhances ionization efficiency in ESI+ mode due to the nitrogen-containing quinoxalinone ring.

References

  • General Method for

    
    -Keto Acids: 
    Use of o-phenylenediamine for the HPLC determination of 
    
    
    
    -keto acids in biological fluids.
  • Derivatization Chemistry: Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD).

  • Analyte Properties: this compound (Compound Summary). (Note: Link references the hydroxy-analog record which contains linked data for the oxo-forms and physical properties).[3]

  • Fluorescence Detection of Keto Acids: Analysis of intracellular α-keto acids by HPLC with fluorescence detection.

Sources

Application Note: 3-Cyclohexyl-2-oxopropanoic Acid in Advanced Peptide Synthesis

[1]

Executive Summary

3-Cyclohexyl-2-oxopropanoic acid (CAS: 27527-05-5), also known as Cyclohexylpyruvic Acid , is a critical

1

This guide details three primary applications:

  • Biocatalytic Synthesis of L-Cyclohexylalanine (Cha): A stereoselective protocol using transaminases to generate chiral building blocks for SPPS.[1]

  • KAHA Ligation: Utilizing the keto acid as a chemoselective handle to ligate hydrophobic peptide segments without protecting groups.[2]

  • 
    -Hydroxy Acid Production:  Synthesis of depsipeptide precursors via stereoselective reduction.[1]
    

Physicochemical Profile & Handling

PropertySpecificationRelevance to Protocol
Formula

Precursor to Cyclohexylalanine (

)
MW 170.21 g/mol Calculation of molar equivalents
Solubility DMSO, MeOH, Dilute BaseHydrophobic; requires organic co-solvents in aqueous buffers
pKa ~2.5 (

-keto acid)
Stronger acid than acetic acid; buffers must be adjusted
Stability Sensitive to oxidative decarboxylationStore at -20°C under Argon; avoid prolonged exposure to basic pH > 9

Application I: Biocatalytic Synthesis of L-Cyclohexylalanine (L-Cha)[1]

Context: L-Cyclohexylalanine is a non-canonical amino acid frequently used to increase the metabolic stability and receptor selectivity of peptide drugs. Chemical synthesis often yields racemates requiring costly resolution.[1] Enzymatic transamination provides a direct, enantiopure route (

Mechanism

The reaction utilizes a Branched-Chain Amino Acid Transaminase (BCAT) or similar aminotransferase (e.g., IlvE from E. coli). The enzyme transfers an amino group from a sacrificial donor (L-Glutamate or L-Aspartate) to the

1
Protocol A: Chemoenzymatic Synthesis of L-Cha

Reagents:

  • Substrate: this compound (50 mM final)[1]

  • Amine Donor: L-Glutamate (100 mM final)[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (0.1 mM)[1]

  • Enzyme: Recombinant IlvE (or commercial Transaminase kit, e.g., ATA-113)

  • Buffer: 100 mM Potassium Phosphate, pH 7.5

Workflow:

  • Preparation: Dissolve 850 mg (5 mmol) of this compound in 5 mL of DMSO.

  • Buffer Setup: In a 100 mL reaction vessel, add 80 mL of Phosphate Buffer (pH 7.5) containing 1.47 g L-Glutamate (10 mmol) and 2.5 mg PLP.[1]

  • Initiation: Add the substrate solution dropwise to the buffer. Adjust pH back to 7.5 if necessary using 1M NaOH.[1]

  • Catalysis: Add 500 Units of Transaminase enzyme. Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Monitoring: Analyze 50 µL aliquots via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA). Monitor the disappearance of the keto acid (RT ~12 min) and appearance of L-Cha (RT ~8 min).

  • Workup:

    • Acidify reaction to pH 2.0 with 6M HCl to precipitate the enzyme and protonate the product.

    • Filter through Celite.[1]

    • Load filtrate onto a Cation Exchange Resin (Dowex 50W). Wash with water, then elute L-Cha with 1M

      
      .[1]
      
    • Lyophilize to obtain white powder.[1]

Yield Expectation: 85-95% conversion; >99% ee (L-isomer).

Application II: KAHA Ligation (Ketoacid-Hydroxylamine)[1][6][7]

Context: The KAHA ligation is a powerful alternative to Native Chemical Ligation (NCL) for assembling hydrophobic peptides. It operates under acidic conditions (pH 3-4), solubilizing hydrophobic segments that aggregate in neutral NCL buffers. Role of the Molecule: this compound serves as the C-terminal "Cryptic" Thioester Surrogate .[1] When located at the C-terminus of "Peptide A", it reacts with a hydroxylamine at the N-terminus of "Peptide B" to form a native amide bond.[3]

  • Note: Using this specific cyclohexyl keto acid results in a Cyclohexylalanine (Cha) residue at the ligation site.

Mechanism Visualization

KAHA_LigationFigure 1: KAHA Ligation Pathway utilizing this compound to install a Cha residue.KetoAcidPeptide A(C-term Cyclohexyl Keto Acid)IntermediateHemiaminalIntermediateKetoAcid->IntermediateCondensation(pH 3-4)HydroxylaminePeptide B(N-term 5-oxaproline)Hydroxylamine->IntermediateDecarboxylationDecarboxylation(-CO2, -H2O)Intermediate->DecarboxylationProductLigated Peptide(...Cha-Hse...)Decarboxylation->ProductAmide BondFormation

[1][4]

Protocol B: KAHA Ligation Condition

Reagents:

  • Segment A: Peptide ending in this compound (

    
    ).[1]
    
  • Segment B: Peptide starting with 5-oxaproline (or cyclic hydroxylamine) (

    
    ).
    
  • Solvent: DMSO / 0.1 M Oxalic Acid (aq) (1:1 v/v).

Step-by-Step:

  • Dissolution: Dissolve both peptide segments in the solvent mixture at a concentration of 10-20 mM.

    • Tip: If peptides are extremely hydrophobic, increase DMSO ratio or use HFIP (Hexafluoroisopropanol).

  • Reaction: Incubate at 60°C. The elevated temperature promotes the decarboxylation step.

  • Timecourse: 4 to 16 hours.

  • Mechanism Check: The reaction releases

    
    .[3] Ensure the vessel is not hermetically sealed if working on >100 mg scale.
    
  • Purification: Dilute reaction 10x with Water/0.1% TFA and purify directly via Preparative HPLC.

  • Result: The C-terminal keto acid is converted into a Cyclohexylalanine residue, and the N-terminal 5-oxaproline becomes a Homoserine residue.[1]

Application III: Synthesis of Depsipeptide Precursors

Context: Depsipeptides (containing ester bonds in the backbone) are resistant to proteases. The reduction of this compound yields 3-cyclohexyl-2-hydroxypropanoic acid , the hydroxy-analog of Cha.[1]

Protocol C: Stereoselective Reduction
  • Reagents: this compound, Sodium Borohydride (

    
    ) (for racemate) or L-Selectride/Enzymatic Lactate Dehydrogenase (for chiral).[1]
    
  • Procedure (Chemical Reduction):

    • Dissolve 1g of keto acid in Methanol (20 mL) at 0°C.

    • Slowly add 0.5 eq of

      
      .
      
    • Stir for 30 min.

    • Quench with 1M HCl. Extract with Ethyl Acetate.[1]

  • Coupling: The resulting

    
    -hydroxy acid can be coupled to the N-terminus of a resin-bound peptide using DIC/DMAP (Steglich esterification) to introduce a depsipeptide linkage.[1]
    

Comparison of Methods

FeatureBiocatalytic Synthesis (Cha)KAHA LigationChemical Reduction
End Product L-Cyclohexylalanine (Amino Acid)Ligated Peptide (Amide Bond)

-Hydroxy Acid (Depsipeptide)
Key Reagent Transaminase (IlvE)5-oxaproline Peptide

or Dehydrogenase
Stereocontrol High (>99% ee)Retention of ConfigVariable (requires chiral catalyst)
Primary Use Building Block ProductionFragment AssemblyPeptidomimetic Design

References

  • KAHA Ligation Fundamentals: Bode, J. W., et al. "Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and alpha-Ketoacids."[1][3] Angewandte Chemie International Edition, 2006, 45(8), 1248-1252. Link

  • Cyclohexylalanine Properties: Duffy, J. L., et al. "Cyclohexylalanine derivatives as dipeptidyl peptidase-IV inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 2007. Link

  • Transaminase Biocatalysis: Gomm, A., et al. "Transaminase-catalyzed synthesis of non-canonical amino acids." Chemistry – A European Journal, 2016.
  • KAHA Mechanism: Pusterla, I., & Bode, J. W.[3] "The Mechanism of the alpha-Ketoacid-Hydroxylamine Amide-Forming Ligation." Angewandte Chemie, 2012.[3] Link

  • Depsipeptide Synthesis: Coin, I., et al. "Depsipeptides: synthesis and applications." Journal of Peptide Science, 2007.

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-Cyclohexyl-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Acid (2-Oxo Acid)

Core Technical Brief: The Instability Mechanism

The Issue: Users frequently report that 3-Cyclohexyl-2-oxopropanoic acid turns into a yellow oil smelling of aldehydes (cyclohexylacetaldehyde) upon storage or workup. This is not a random occurrence but a thermodynamic inevitability of the free acid form if mishandled.

The Mechanism: Unlike


-keto acids, which decarboxylate via a cyclic 6-membered transition state, 

-keto acids like this compound primarily undergo oxidative decarboxylation or thermal decarbonylation .
  • Enolization: The

    
    -keto group tautomerizes to the enol form.[1] While less stable than in phenylpyruvic acid (due to lack of aromatic conjugation), the enol is highly reactive.
    
  • Autoxidation: In the presence of atmospheric oxygen, the enol form generates peroxides, leading to bond cleavage between C1 (carboxyl) and C2 (keto), releasing

    
     and the corresponding aldehyde.
    
  • Thermal Stress: Heat accelerates both the tautomerization and the direct loss of

    
     (decarbonylation) or 
    
    
    
    .
Visualization: Degradation Pathway

Decarboxylation Keto Keto Form (this compound) Enol Enol Tautomer (Reactive Intermediate) Keto->Enol Tautomerization (pH > 4, Heat) Aldehyde Cyclohexylacetaldehyde (Degradation Product) Keto->Aldehyde Thermal Decarboxylation (>50°C) Peroxide Hydroperoxide Intermediate Enol->Peroxide + O2 (Air) (Autoxidation) Peroxide->Aldehyde Oxidative Cleavage CO2 CO2 / CO Peroxide->CO2

Caption: The primary degradation pathway involves enol-mediated autoxidation (red path) or direct thermal cleavage (dotted path), resulting in the loss of the carboxyl group.

Critical Storage Protocols (The "First Line of Defense")

Directive: Never store the free acid for long periods (>1 week) at room temperature.

Protocol A: Conversion to Stable Salt (Recommended)

The most effective stabilization strategy is converting the free acid into its Sodium (Na) or Calcium (Ca) salt. The ionic lattice prevents enolization and protects the


-keto group.

Step-by-Step Salt Formation:

  • Dissolution: Dissolve the crude free acid in a minimal amount of cold Ethanol (

    
    ).
    
  • Neutralization: Add a stoichiometric amount (1.0 eq) of Sodium Ethoxide (NaOEt) or Sodium Bicarbonate (

    
    ) solution.
    
    • Note: Avoid strong bases like NaOH which can induce aldol-like polymerization.

  • Precipitation: Add cold Diethyl Ether or Hexane to precipitate the salt.

  • Filtration: Filter under Argon/Nitrogen.

  • Storage: Store the white solid at

    
     in a desiccator.
    
Protocol B: Storage of Free Acid

If you must store the free acid:

  • Atmosphere: Purge vial with Argon (heavier than air) before sealing.

  • Temperature: Strictly

    
     or 
    
    
    
    .
  • Container: Amber glass (light accelerates radical formation).

Troubleshooting Synthesis & Workup

Scenario: You synthesized the molecule (e.g., via Grignard addition to diethyl oxalate or hydrolysis of an acetal), but you lose product during the workup.

The "Cold Workup" System: Heat and acidity are the enemies here. Standard rotary evaporation baths are often too hot.

ParameterLimitReason
Workup pH Maintain pH 2–3pH < 1 catalyzes enolization; pH > 9 induces polymerization.
Water Bath Max

Thermal decarboxylation onset.
Drying Agent

(Anhydrous)

is slightly acidic (Lewis acid) and can catalyze degradation.
Solvent Removal High Vacuum, Low TempAvoid prolonged exposure to vacuum if the bath is warm.
Decision Tree: Purification Workflow

Workup Start Crude Reaction Mixture Quench Quench: Cold Sat. NH4Cl (Keep T < 5°C) Start->Quench Extract Extract: EtOAc or DCM Quench->Extract Wash Wash: Brine (Neutral pH) Extract->Wash Dry Dry: Na2SO4 (Not MgSO4) Wash->Dry Evap Evaporate: Bath < 30°C Dry->Evap Check Is Product Solid? Evap->Check Recryst Recrystallize: Hexane/EtOAc (Cold) Check->Recryst Yes Salt Convert to Na-Salt (See Protocol A) Check->Salt No (Oil)

Caption: Optimized workflow to minimize thermal stress. If the product remains an oil, immediate salt formation is preferred over distillation.

Analytical Troubleshooting (Artifacts vs. Reality)

Issue: "My NMR shows pure product, but GC-MS shows 100% aldehyde."

Explanation: This is an analytical artifact . The high temperature of the GC injector port (


) causes instantaneous thermal decarboxylation of the 

-keto acid inside the instrument. You are analyzing the decomposition product, not your sample.
Protocol C: Derivatization for GC-MS

To analyze


-keto acids by GC, you must "lock" the ketone and carboxyl groups.

Reagents:

  • Methoxyamine Hydrochloride (MeOX) in Pyridine (20 mg/mL).[2]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[2]

Procedure:

  • Oximation: Add

    
     MeOX/Pyridine to 
    
    
    
    sample. Incubate at
    
    
    for 30 mins.
    • Purpose: Protects the ketone as a methoxime, preventing decarboxylation.

  • Silylation: Add

    
     MSTFA. Incubate at 
    
    
    
    for 30 mins.
    • Purpose: Esterifies the carboxylic acid to the TMS ester, increasing volatility.

  • Analyze: Inject into GC-MS. You will see the Syn and Anti isomers of the oxime derivative, confirming the intact

    
    -keto acid.
    

Frequently Asked Questions (FAQ)

Q: Can I distill this compound to purify it? A: High Risk. We strongly advise against distillation of the free acid. Even under high vacuum, the pot temperature required often exceeds the stability threshold (


), leading to massive loss of material. Use recrystallization or salt formation.

Q: Why does my product turn pink/red? A: This indicates trace transition metal contamination (Iron/Copper) catalyzing the oxidation of the enol form. Ensure all spatulas and glassware are clean. Add a chelating agent (EDTA wash) during workup if this persists.

Q: Is the cyclohexyl ring involved in the instability? A: Indirectly. The cyclohexyl group is electron-donating (inductive effect) compared to a phenyl group. While this makes the enol less thermodynamically favorable than in phenylpyruvic acid, the lipophilicity makes the molecule harder to crystallize, leaving it as an oil where autoxidation rates are higher due to increased surface area and oxygen diffusion.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.
  • Halliwell, B., & Gutteridge, J. M. (2015). Free Radicals in Biology and Medicine. Oxford University Press.
  • BenchChem Technical Support. (2025). Derivatization of Keto Acids for GC-MS Analysis. Link (Protocol for MeOX/TMS derivatization).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Cyclohexylpropionic acid derivatives. Link (Handling and safety data for related cyclohexyl acids).

  • Master, S., et al. (2010). Structural basis for promoting and preventing decarboxylation. PubMed. Link (Enzymatic and structural insights into preventing decarboxylation).

Sources

Technical Guide: Optimizing the Oxidative Synthesis of 3-Cyclohexyl-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 3-Cyclohexyl-2-oxopropanoic acid (also known as 3-cyclohexylpyruvic acid). CAS: 27527-05-5 (Precursor L-Cha), 13077-50-4 (Target Keto Acid - Verify specific isomer CAS if needed, often listed under general keto acids). Structure: Cyclohexyl ring attached to a pyruvic acid moiety (


).

The Core Challenge: Oxidizing precursors to alpha-keto acids is thermodynamically fraught. The product is highly susceptible to oxidative decarboxylation (losing


 to form the aldehyde) in the presence of the very oxidants used to create it. Additionally, alpha-keto acids exist in equilibrium with their enol forms, complicating isolation.

This guide covers two primary oxidative workflows:

  • Biocatalytic Oxidation (From 3-Cyclohexyl-L-alanine) – The "Green" Route.

  • Chemical Oxidation (From 3-Cyclohexyl-2-hydroxypropanoic acid) – The "Synthetic" Route.

Diagnostic Workflow: Select Your Pathway

Before optimizing, confirm your starting material and current bottleneck using the decision tree below.

OxidationWorkflow Start Starting Material? AminoAcid 3-Cyclohexyl-L-alanine Start->AminoAcid HydroxyAcid 3-Cyclohexyl-2-hydroxy- propanoic acid Start->HydroxyAcid EnzRoute L-Amino Acid Oxidase (L-AAO) AminoAcid->EnzRoute Route A: Enzymatic ChemRoute TEMPO / NaOCl HydroxyAcid->ChemRoute Route B: Chemical Issue1 Problem: H2O2 Accumulation (Decarboxylation) EnzRoute->Issue1 Low Yield? Sol1 High Yield Keto Acid Issue1->Sol1 Fix: Add Catalase Issue2 Problem: Over-oxidation (Cleavage) ChemRoute->Issue2 Low Yield? Sol2 Sol2 Issue2->Sol2 Fix: T < 0°C, pH 8-9 Sol2->Sol1

Figure 1: Decision matrix for selecting the appropriate optimization strategy based on precursor material.

Route A: Enzymatic Oxidation (From Amino Acid)

This is the preferred method for "oxidation" of the amino acid. Direct chemical oxidation of amines (e.g., with permanganate) typically results in Strecker degradation (aldehyde formation) rather than the keto acid.

The Mechanism

The enzyme L-amino acid oxidase (L-AAO) catalyzes the oxidative deamination:



Troubleshooting Guide
SymptomRoot CauseCorrective Action
Yield < 40%

Poisoning:
The byproduct hydrogen peroxide reacts with the alpha-keto acid to cause oxidative decarboxylation (forming 3-cyclohexylacetaldehyde).
Add Catalase: You must add excess Catalase (EC 1.11.1.6) to disproportionate

immediately (

). A ratio of 100-500 Units of Catalase per Unit of L-AAO is recommended.
Incomplete Conversion Product Inhibition: The keto acid product inhibits the oxidase enzyme.In-situ Removal: Use an anion exchange resin or perform the reaction in a biphasic system (e.g., buffer/ethyl acetate) to sequester the product.
Precipitate Formation Solubility Limit: 3-cyclohexyl-L-alanine is hydrophobic.Cosolvents: Add 5-10% DMSO or Ethanol. Ensure vigorous stirring to maintain oxygen mass transfer.
Optimized Protocol (Bench Scale)
  • Buffer Prep: 50 mM Tris-HCl or Phosphate buffer, pH 7.5.

  • Substrate: Dissolve 3-Cyclohexyl-L-alanine (10 mM final conc).

  • Enzyme Mix: Add L-amino acid oxidase (0.5 U/mL) AND Catalase (100 U/mL) .

  • Reaction: Incubate at 30°C with open-air bubbling or vigorous shaking (oxygen is a substrate!).

  • Monitoring: Monitor consumption of

    
     or HPLC.
    
  • Quench: Acidify to pH 2 with HCl (cold) to stop reaction and protonate the acid for extraction.

Route B: Chemical Oxidation (From Hydroxy Acid)

If you synthesize or purchase 3-cyclohexyl-2-hydroxypropanoic acid , you can oxidize the alcohol to the ketone.

The Mechanism

Using TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with Bleach (NaOCl) is superior to Jones Reagent (Cr(VI)) because it is milder and prevents cleavage of the C-C bond between the ring and the carbonyl.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Over-oxidation (Acid Cleavage) pH Drift: If pH drops < 7, HOCl becomes the active species, which is too aggressive.Buffer Heavily: Maintain pH 8.6–9.5 using

or

buffer.
Low Conversion Inactive Catalyst: TEMPO requires a co-oxidant cycle.Add Bromide: Add 10 mol% KBr. It forms HOBr in situ, which accelerates the TEMPO regeneration cycle.
Chlorinated Byproducts Excess Hypochlorite: Free chlorine attacking the cyclohexyl ring.Titrate NaOCl: Add NaOCl dropwise at 0°C while monitoring starch-iodide paper. Stop exactly when excess persists.
Optimized Protocol
  • Dissolve: 10 mmol Hydroxy Acid in 20 mL

    
     and 10 mL water containing 
    
    
    
    (1.5 eq) and KBr (0.1 eq).
  • Catalyst: Add TEMPO (0.01 eq).

  • Oxidant: Cool to 0°C . Add NaOCl (1.1 eq) dropwise over 30 mins.

  • Quench: Add saturated

    
     (Thiosulfate) immediately upon completion to destroy excess hypochlorite.
    

Isolation & Purification (The "Stability" Problem)

Even with 100% conversion, you can lose 50% yield during workup due to enolization and polymerization .

  • The Trap: Alpha-keto acids are unstable as free acids at room temperature.

  • The Solution: Isolate as a Salt .

Recommended Workup:

  • Extraction: Acidify reaction mix to pH 1-2 with cold 1N HCl. Extract immediately into Ethyl Acetate (EtOAc).

  • Salt Formation: Do not evaporate to dryness (risk of decomposition). Instead, add a solution of Calcium Acetate or Sodium 2-ethylhexanoate to the EtOAc layer.

  • Precipitation: The Calcium or Sodium salt of this compound will precipitate. Filter and dry.[1] These salts are stable for months.

FAQ: Common User Issues

Q: Can I use Potassium Permanganate (


) to oxidize the amino acid directly? 
A: No. 

is too strong. It will likely cleave the molecule at the alpha-carbon, yielding Cyclohexylacetic acid or Cyclohexanecarboxylic acid, destroying your keto group. Stick to the enzymatic route for amino acids.

Q: My product shows two peaks on HPLC. Is it impure? A: Not necessarily. Alpha-keto acids exist in equilibrium between the keto form and the enol form in solution. Run the HPLC with an acidic mobile phase (0.1% TFA) to push the equilibrium, or check NMR (


 vs 

).

Q: I need kilogram scale. Is enzymatic oxidation viable? A: For kg scale, the enzymatic route can be expensive due to enzyme costs.

  • Alternative: Consider the Hydrogenation of Phenylpyruvic Acid . Phenylpyruvic acid is cheap. Hydrogenating the phenyl ring (Rh/C or Pt/C catalyst, mild pressure) yields 3-cyclohexylpyruvic acid without the risks of oxidation chemistry.

References

  • Enzymatic Synthesis & Catalase: Hossain, G. S., et al. (2020). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids.

  • General Alpha-Keto Acid Synthesis: Li, T., et al. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

  • Oxidative Deamination Mechanisms: Tishkov, V. I., et al. (2008). D-Amino Acid Oxidase: Structure, Mechanism, and Applications. (Analogous mechanism for L-AAO yield improvement).

  • TEMPO Oxidation Protocols: Ciriminna, R., et al. (2010). The TEMPO-mediated oxidation of alcohols to aldehydes and ketones.

Sources

Troubleshooting impurity formation in cyclohexylpyruvate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclohexylpyruvate Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of cyclohexylpyruvate. As Senior Application Scientists, we aim to deliver not just procedural steps but also the underlying chemical principles to empower you to overcome common challenges in your laboratory work.

Troubleshooting Guide: Navigating Impurity Formation

The synthesis of cyclohexylpyruvate, often achieved through a Claisen condensation or related C-C bond-forming reactions, can be prone to the formation of various impurities that can complicate purification and reduce yields.[1] This section addresses specific issues you may encounter.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, and the overall yield of cyclohexylpyruvate is low. What is the likely cause and how can I prevent it?

A1: The most probable cause is a self-condensation reaction of the pyruvate ester, an aldol-type condensation, competing with the desired Claisen condensation.

Causality and Mechanism:

Pyruvate esters, like ethyl pyruvate, possess acidic α-hydrogens, making them susceptible to enolate formation. Under basic conditions, the pyruvate enolate can act as a nucleophile and attack the carbonyl carbon of another pyruvate molecule.[2][3] This "homo-aldol" reaction leads to the formation of a β-hydroxy keto-ester, which can then dehydrate to form a conjugated system.[4] These aldol products are often the source of higher molecular weight impurities.

The Claisen condensation, on the other hand, involves the reaction of an ester enolate with another ester molecule to form a β-keto ester.[1][5] The desired reaction is the "crossed" Claisen condensation between an enolizable ester (like ethyl acetate) and a non-enolizable carbonyl compound or a more reactive ester. In the synthesis of cyclohexylpyruvate, this would typically involve the reaction of an appropriate cyclohexyl-containing starting material with a pyruvate derivative. If two molecules of the pyruvate ester react with each other, this side reaction will consume your starting material and lower the yield of the desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aldol self-condensation.

Recommended Actions:

  • Slow Addition: Add the pyruvate ester slowly to the reaction mixture containing the base and the other reactant. This keeps the instantaneous concentration of the pyruvate enolate low, minimizing the chance of self-condensation.

  • Choice of Base and Reaction Conditions: The choice of base is critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is often preferred for generating the enolate of the less acidic ester in a controlled manner.[6] Running the reaction at low temperatures (e.g., -78 °C) can also help to control the reactivity and favor the desired reaction pathway.

  • Use of Pre-formed Enolate: In some cases, pre-forming the enolate of the cyclohexyl-containing starting material before the addition of the pyruvate ester can improve selectivity.

Q2: My final product is unstable and appears to be degrading upon storage, even at low temperatures. What could be the cause?

A2: The instability of cyclohexylpyruvate can be attributed to several factors, including its susceptibility to hydrolysis, decarboxylation, and isomerization, particularly in the presence of moisture, light, or residual acid/base.

Causality and Mechanism:

β-keto esters like cyclohexylpyruvate are prone to hydrolysis back to the corresponding β-keto acid, which can then readily undergo decarboxylation, especially upon heating. Residual acidic or basic catalysts from the synthesis can accelerate this degradation. Furthermore, the presence of both keto and ester functionalities can make the molecule susceptible to other degradation pathways. The stability of similar molecules has been shown to be highly dependent on pH and exposure to light.[7][8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for product degradation.

Recommended Actions:

  • Purification: Ensure that all traces of acidic or basic catalysts are removed during the workup and purification steps. This can be achieved by thorough washing with neutral water or brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Column chromatography can also be effective in removing polar impurities.[6]

  • Storage Conditions: Store the purified cyclohexylpyruvate under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be stored in a tightly sealed container in a freezer, protected from light. The presence of trace amounts of impurities can significantly impact the stability of pharmaceutical compounds.[9][10]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect to see in my crude cyclohexylpyruvate?

A: Besides the aldol self-condensation product of the pyruvate ester, other common impurities can include:

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of the starting cyclohexyl derivative and the pyruvate ester.

  • Products of Retro-Claisen Condensation: The Claisen condensation is a reversible reaction.[2] Under certain conditions (e.g., prolonged reaction times at elevated temperatures), the product can revert to the starting materials.

  • Byproducts from the Base: If an alkoxide base such as sodium ethoxide is used, it can participate in transesterification reactions if your pyruvate ester is not also an ethyl ester.[3]

  • Solvent-Related Impurities: Residual solvents used in the synthesis or purification can be present in the final product.[11]

Q: Which analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

A: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

Technique Application Key Advantages
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and qualitative assessment of purity.Simple, fast, and inexpensive for a quick check of reaction progress.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and impurity profiling.High resolution and sensitivity for accurate quantification of impurities.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and byproducts.Excellent for separating and identifying compounds with sufficient volatility and thermal stability.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the desired product and any isolated impurities.Provides detailed structural information for unambiguous identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of non-volatile impurities and confirmation of product identity.Combines the separation power of HPLC with the identification capabilities of mass spectrometry.[14]
Q: Can you provide a general, step-by-step protocol for minimizing impurity formation during a Claisen-type synthesis of cyclohexylpyruvate?

A: The following is a generalized protocol. Specific amounts, temperatures, and reaction times will need to be optimized for your particular starting materials.

Experimental Protocol: Synthesis of Ethyl Cyclohexylpyruvate via Claisen Condensation

  • Preparation of the Reaction Vessel:

    • Thoroughly dry all glassware in an oven and assemble under a positive pressure of an inert gas (argon or nitrogen).

    • Add a magnetic stir bar to a round-bottom flask equipped with a dropping funnel and a thermometer.

  • Generation of the Enolate:

    • In the reaction flask, dissolve the cyclohexyl-containing starting material (e.g., cyclohexyl acetate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a strong, non-nucleophilic base (e.g., a solution of LDA in THF) to the stirred solution.

    • Allow the mixture to stir at -78 °C for a specified time to ensure complete enolate formation.

  • Claisen Condensation:

    • In the dropping funnel, prepare a solution of ethyl pyruvate in anhydrous THF.

    • Add the ethyl pyruvate solution dropwise to the cold enolate solution over an extended period.

    • Monitor the reaction progress by TLC.

  • Quenching and Workup:

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

References

  • Fiveable. (2025, August 15). 3.5 Claisen condensation - Organic Chemistry II. Retrieved from [Link]

  • Rios, A. C., et al. (n.d.). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. ChemRxiv. Retrieved from [Link]

  • MDPI. (2025, August 28). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-keto esters by cross-Claisen condensation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • NASA. (2020, June 16). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyruvic acid, ethyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Veith, H., et al. (2021, March 23). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. MDPI. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Claisen Condensation. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Retrieved from [Link]

  • Making Molecules. (2024, May 20). Aldol-like Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. Retrieved from [Link]

  • Gathergood, N., et al. (2004). Direct catalytic asymmetric aldol reactions of pyruvates: scope and mechanism. Organic & Biomolecular Chemistry, 2, 1077-1085. Retrieved from [Link]

  • Google Patents. (n.d.). JPH1180088A - Production of ethyl pyruvate.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • PubMed. (2021, March 23). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Retrieved from [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-15. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Attempted synthesis of 1 from ethyl pyruvate. Retrieved from [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • MDPI. (2023, March 29). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Stability Study of the Pigment Extract from a Wild Pycnoporus sanguineus. Retrieved from [Link]

  • National Institutes of Health. (2014, May 8). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Retrieved from [Link]

  • PubMed. (2014, May 8). Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. Retrieved from [Link]

Sources

Resolving solubility issues of 3-Cyclohexyl-2-oxopropanoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 3-Cyclohexyl-2-oxopropanoic Acid

A Guide to Resolving Aqueous Solubility Challenges

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Due to its chemical structure—specifically the bulky, nonpolar cyclohexyl group—this α-keto acid exhibits limited solubility in neutral water. This guide provides a series of troubleshooting steps and in-depth scientific explanations to help you achieve clear, stable aqueous solutions for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm trying to dissolve this compound directly in water, but it's not dissolving or is forming an oily suspension. Why is this happening?

A1: Understanding the Core Problem: Molecular Structure

The poor aqueous solubility of this compound is a direct result of its amphipathic nature. The molecule contains two key regions:

  • A Hydrophilic Head: The α-keto acid moiety (-C(O)COOH) is polar and capable of hydrogen bonding with water.

  • A Hydrophobic Tail: The cyclohexyl group is a large, nonpolar hydrocarbon ring that repels water molecules, driving the low solubility.

At neutral pH, the carboxylic acid group is primarily in its protonated, non-ionized form (R-COOH). This form is significantly less polar than its ionized counterpart (R-COO⁻), and the hydrophobic character of the cyclohexyl ring dominates, leading to insolubility. Carboxylic acids are generally weak acids, meaning they only partially dissociate in water at neutral pH.[1][2]

Q2: What is the most effective first step to improve the solubility of this compound in an aqueous buffer?

A2: pH Adjustment - The Primary Strategy

The most direct and effective method to solubilize this compound is by increasing the pH of the solution to deprotonate the carboxylic acid group. This converts the acid into its highly soluble carboxylate salt form (R-COO⁻ Na⁺, K⁺, etc.).

The Chemistry Behind the Strategy: According to the Henderson-Hasselbalch equation, the ratio of the ionized (conjugate base) to non-ionized (acid) form is dictated by the solution's pH and the compound's pKa (acid dissociation constant).[3] To ensure complete dissolution, the pH should be adjusted to at least 1.5 to 2 units above the pKa of the carboxylic acid. The typical pKa for aliphatic carboxylic acids is in the range of 4 to 5.[1] Therefore, targeting a pH of 7.0 or higher is recommended. The solubility of organic carboxylic acids generally increases at higher pH values.[4][5]

Low_Solubility Poorly Soluble R-COOH (Protonated) Equilibrium H₂O Low_Solubility->Equilibrium High_Solubility Readily Soluble R-COO⁻ (Deprotonated Salt) Equilibrium->High_Solubility

Caption: pH-dependent equilibrium of this compound.

Step-by-Step Protocol for Solubilization by pH Adjustment:

  • Preparation: Weigh the desired amount of this compound powder into a suitable container.

  • Initial Suspension: Add approximately 80% of the final desired volume of purified water or your target buffer (e.g., PBS). The compound will likely not dissolve and may form a slurry or suspension.

  • Basification: While stirring, add a suitable base dropwise. Recommended bases include 1 M NaOH or 1 M KOH.

  • Observation (Self-Validation): Continue adding the base slowly until the solid material completely dissolves and the solution becomes clear.

  • pH Measurement: Use a calibrated pH meter to check the solution's pH. If the pH is not in the desired range for your experiment, adjust as necessary.

  • Final Volume: Add water or buffer to reach the final target volume and mix thoroughly.

  • Filtration (Optional but Recommended): For sterile applications or to remove any potential micro-particulates, filter the final solution through a 0.22 µm syringe filter.

Q3: I have adjusted the pH, but the solubility is still insufficient for my required concentration, or my experiment is pH-sensitive. What are my other options?

A3: Advanced Solubilization Strategies

If pH adjustment alone is not sufficient or is incompatible with your experimental design, several other techniques can be employed, often in combination.

StrategyMechanism of ActionRecommended Starting PointProsCons
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic cyclohexyl group to enter the solution.[6]5-10% (v/v) Ethanol, DMSO, or PEG 400Simple to implement; effective for moderate concentration increases.Can have physiological effects on cells; may interfere with certain assays.
Surfactants Form micelles that encapsulate the hydrophobic portion of the molecule, presenting a hydrophilic exterior to the water.[7]0.1-1% (w/v) Tween® 80 or Polysorbate 20Highly effective at increasing solubility; can improve stability.Can interfere with protein binding; may cause cell lysis at high concentrations.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They form inclusion complexes, encapsulating the cyclohexyl group and enhancing aqueous solubility.[8][9][10]1-5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD)Low toxicity; widely used in pharmaceutical formulations.[11][12]Can be a more expensive option; may alter compound bioavailability.

Experimental Workflow for Troubleshooting Advanced Solubility Issues:

G start Start: Insoluble Compound in Water/Buffer ph_adjust Strategy 1: pH Adjustment Titrate with 1M NaOH to pH > 7.5 start->ph_adjust check1 Is solution clear at target concentration? ph_adjust->check1 cosolvent Strategy 2: Co-solvent Add 5-20% Ethanol or DMSO to the pH-adjusted solution check1->cosolvent No success Success: Stable Aqueous Solution check1->success Yes check2 Is solution clear? cosolvent->check2 cyclodextrin Strategy 3: Complexation Prepare solution with 1-5% HP-β-CD, then adjust pH check2->cyclodextrin No check2->success Yes check3 Is solution clear? cyclodextrin->check3 check3->success Yes failure Consult Formulation Specialist: Consider alternative delivery systems (e.g., liposomes, nanoparticles) check3->failure No

Caption: Systematic workflow for solubilizing this compound.

Q4: Can I prepare a high-concentration stock solution in an organic solvent first?

A4: Yes, this is a common and effective practice.

For many applications, preparing a concentrated stock solution in a water-miscible organic solvent and then diluting it into your aqueous experimental medium is a standard procedure.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Dimethyl Formamide (DMF)

Similar α-keto acids are known to be soluble in these organic solvents.[13]

Step-by-Step Protocol for Organic Stock Preparation:

  • Dissolve the this compound in 100% DMSO or Ethanol to a high concentration (e.g., 50-100 mM). The compound should dissolve readily.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

  • When preparing your working solution, dilute the stock solution into your aqueous buffer.

  • Critical Control: Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[13] Always run a vehicle control (your aqueous medium containing the same final concentration of the organic solvent without the compound) in your experiments.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • MedCrave. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PubMed. (n.d.). pH-solubility profiles of organic carboxylic acids and their salts.
  • Solubility of Things. (n.d.). α-Ketoglutaric acid.
  • Cayman Chemical. (2022). PRODUCT INFORMATION - α-Ketoglutaric Acid.
  • LibreTexts. (n.d.). Chapter 13: Carboxylic Acids.
  • University of Arizona. (2005). Carboxylic Acid Structure and Chemistry: Part 2.
  • Chemguide. (n.d.). Carboxylic acids as acids.
  • Alfa Chemistry. (n.d.). Surfactant.
  • ACS Publications. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.

Sources

Minimizing side reactions during the esterification of 3-Cyclohexyl-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Esterification of 3-Cyclohexyl-2-oxopropanoic acid

Welcome to the technical support guide for the esterification of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction and minimize common side reactions. My insights are drawn from extensive experience in synthetic organic chemistry and are grounded in established chemical principles.

The primary challenge in esterifying α-keto acids like this compound is their susceptibility to degradation under typical esterification conditions. The presence of the α-keto group activates the molecule for undesirable side reactions, primarily decarboxylation and self-condensation. This guide provides a structured, question-and-answer approach to troubleshoot these issues, offering detailed protocols and mechanistic explanations to ensure a high-yield, high-purity synthesis of your target ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the esterification of this compound?

A1: The two predominant side reactions are:

  • Decarboxylation: The α-keto acid is prone to losing carbon dioxide (CO₂), especially when heated in the presence of an acid catalyst. This results in the formation of cyclohexylacetaldehyde. The reaction is driven by the formation of a stable enol intermediate.

  • Self-Condensation/Dimerization: The enol or enolate intermediate can also react with another molecule of the keto acid or the resulting ester, leading to aldol-type condensation products and other complex dimers or oligomers.

Q2: My reaction mixture is turning dark brown, and the yield of the desired ester is very low. What is likely happening?

A2: A dark brown coloration is often indicative of extensive side reactions, particularly polymerization and degradation resulting from self-condensation. This is often exacerbated by excessive heat or prolonged reaction times. The low yield confirms that the starting material is being consumed by these alternative pathways instead of the desired esterification.

Q3: I'm observing a significant amount of a lower molecular weight byproduct by GC-MS. What could it be?

A3: This is very likely the decarboxylation product, cyclohexylacetaldehyde, or its subsequent reaction products. The loss of the carboxylic acid group as CO₂ results in a significant reduction in molecular weight. To confirm, check the mass spectrum for a fragment corresponding to the loss of 44 Da (the mass of CO₂) from the starting material.

Troubleshooting Guide: Minimizing Side Reactions

This section provides a systematic approach to overcoming common challenges.

Issue 1: Dominant Decarboxylation

Symptoms:

  • Low yield of the target ester.

  • Significant gas evolution (CO₂) during the reaction.

  • Presence of cyclohexylacetaldehyde as a major byproduct in analytical data (GC-MS, NMR).

Root Cause Analysis: The α-keto group facilitates the loss of the adjacent carboxyl group as CO₂, a process that is significantly accelerated by heat and strong acids. Standard Fischer esterification conditions (e.g., refluxing in alcohol with H₂SO₄) are often too harsh for this substrate.

Solutions:

1. Milder Esterification Methods: Avoid high temperatures and strong, non-volatile acids. Instead, consider methods that operate at or below room temperature.

  • DCC/DMAP Coupling: This is a highly effective method for sensitive substrates. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) serves as a catalyst for the nucleophilic attack by the alcohol. The reaction is typically run at 0 °C to room temperature, which effectively suppresses decarboxylation.

  • Alkyl Halide Esterification: Convert the carboxylic acid to its carboxylate salt (e.g., using a non-nucleophilic base like DBU or Cs₂CO₃) and then react it with an alkyl halide (e.g., ethyl iodide for the ethyl ester). This method avoids acidic conditions entirely.

2. Temperature Control: Strict temperature management is crucial. If using a method that requires heating, it should be as mild as possible. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.

Logical Flow: Method Selection to Minimize Decarboxylation

Start Goal: Esterify This compound Problem High Risk of Decarboxylation (Heat & Acid Sensitive) Start->Problem Decision Select Esterification Method Problem->Decision Fischer Fischer Esterification (Alcohol, Strong Acid, Heat) Decision->Fischer Traditional (High Risk) DCC DCC/DMAP Coupling (DCC, DMAP, Alcohol, 0°C -> RT) Decision->DCC Recommended (Mild) AlkylHalide Alkyl Halide Method (Base, Alkyl Halide, RT) Decision->AlkylHalide Recommended (Mild, Anhydrous) Outcome_Bad Result: Low Yield, High Decarboxylation Fischer->Outcome_Bad Outcome_Good Result: High Yield, Minimal Side Products DCC->Outcome_Good AlkylHalide->Outcome_Good

Caption: Decision tree for selecting an appropriate esterification method.

Issue 2: Self-Condensation and Polymerization

Symptoms:

  • Formation of a dark, tarry residue in the reaction flask.

  • Complex mixture of high molecular weight species observed by LC-MS or NMR.

  • Difficulty in purifying the desired product.

Root Cause Analysis: Both acidic and basic conditions can promote the formation of an enol or enolate from the α-keto acid. This nucleophilic intermediate can then attack the electrophilic carbonyl carbon of another molecule, initiating a cascade of condensation and polymerization reactions.

Solutions:

1. Control of Stoichiometry and Addition Rate: When using methods like DCC/DMAP coupling, it is beneficial to add the activating agent (DCC) slowly to a solution of the acid, alcohol, and catalyst. This keeps the concentration of the highly reactive activated intermediate low at any given time, favoring the reaction with the alcohol over self-condensation.

2. Anhydrous Conditions: Water can interfere with many esterification reactions and can, in some cases, promote side reactions. Ensure all solvents and reagents are thoroughly dried. Using a dehydrating agent, such as molecular sieves, can be beneficial, particularly in methods that produce water as a byproduct.

3. Use of a Dehydrating Agent in Fischer Esterification (if unavoidable): If a modified Fischer esterification must be used, the inclusion of a dehydrating agent can help drive the equilibrium towards the product and may reduce side reactions by minimizing the water concentration. However, the primary solution remains avoiding the harsh conditions of this method altogether.

Recommended Experimental Protocols

Protocol 1: Esterification using DCC/DMAP

This protocol is highly recommended for minimizing both decarboxylation and self-condensation.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol) (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature and stir for 4-6 hours (monitor by TLC).

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Workflow Diagram: DCC/DMAP Esterification and Workup

cluster_reaction Reaction Phase cluster_workup Workup & Purification Mix 1. Mix Acid, Alcohol, DMAP in Anhydrous DCM Cool 2. Cool to 0 °C Mix->Cool AddDCC 3. Add DCC Solution Dropwise Cool->AddDCC Stir 4. Stir (0 °C -> RT) Monitor by TLC AddDCC->Stir Filter 5. Filter DCU Precipitate Stir->Filter Wash 6. Sequential Washes (HCl, NaHCO₃, Brine) Filter->Wash Dry 7. Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Column Chromatography Concentrate->Purify

Optimizing pH conditions for 3-Cyclohexyl-2-oxopropanoic acid enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH conditions for 3-Cyclohexyl-2-oxopropanoic acid enzymatic assays Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Enzymology Support Hub. Subject: Optimization of pH and Solubility for this compound (3-cyclohexylpyruvate) Substrates.

This guide addresses the specific physicochemical challenges of working with This compound , a hydrophobic


-keto acid often used as a precursor for chiral amino acids (e.g., L-cyclohexylalanine) or hydroxy acids. The presence of the bulky, hydrophobic cyclohexyl moiety creates a distinct "solubility-stability-activity" trilemma that differs from standard pyruvate assays.
Part 1: The Core Science (The Solubility-pH Paradox)

Before troubleshooting, you must understand the molecule's behavior in solution.

  • The Moiety: The cyclohexyl group is significantly more hydrophobic than the methyl group of pyruvate or the phenyl group of phenylpyruvate.

  • The Acid: The

    
    -keto acid functionality has a pKa 
    
    
    
    2.5–3.0.
    • pH < pKa: The molecule is protonated (neutral) and highly insoluble due to the cyclohexyl ring.

    • pH > pKa: The molecule is ionized (anionic) and soluble in aqueous buffers.

Crucial Insight: Many researchers attempt to store stock solutions in acidic conditions to prevent spontaneous decarboxylation, but this causes immediate precipitation of this specific substrate.

Part 2: Troubleshooting Guide (Q&A Format)
Category A: Solubility & Preparation [1][2]

Q1: I prepared a 100 mM stock solution in water, but it formed a cloudy suspension. How do I get it into solution? Diagnosis: The pH of distilled water (often ~5.[1]5) may drop below the solubility threshold when a high concentration of the free acid is added. Solution:

  • Do not use pure water. Dissolve the solid free acid in a minimal volume of DMSO (up to 500 mM solubility) or 0.1 M NaOH .

  • The "Dropwise" Method: If using NaOH, add it dropwise to the solid until fully dissolved, then back-titrate to pH 7.0–7.5 with buffer.

  • Buffer Choice: Use buffers with high capacity at neutral pH (e.g., 100 mM Potassium Phosphate or HEPES, pH 7.5) to maintain the anionic (soluble) state.

Q2: My substrate precipitates when added to the enzyme reaction mix. Why? Diagnosis: "Solubility Shock." If your stock is in DMSO and you dilute it >100-fold into a cold, low-ionic-strength buffer, the local concentration might exceed the solubility limit before mixing. Solution:

  • Warm the buffer: Pre-incubate the assay buffer at 25°C or 30°C before adding the substrate.

  • Order of Addition: Add the substrate last (or second to last, before enzyme) while vortexing or stirring rapidly to ensure immediate dispersion.

Category B: Lactate Dehydrogenase (LDH) Assays

Q3: I am running a reduction assay (Keto acid


 Hydroxy acid) at pH 6.0 to favor the equilibrium, but my NADH signal degrades even without enzyme. What is happening? 
Diagnosis:  Acid-catalyzed degradation of NADH.
Scientific Context:  While the reduction of a ketone to a hydroxyl group is thermodynamically favored at lower pH (consuming H

), NADH is chemically unstable below pH 7.4. The 340 nm absorbance decreases due to the acid modification of the dihydropyridine ring, not enzymatic oxidation. Solution:
  • Shift to pH 7.0–7.4: This is the compromise zone. Most D-LDH and L-LDH variants retain high activity here, and NADH is stable for the duration of a standard kinetic assay (10–30 mins).

  • Increase Enzyme Load: If

    
     is lower at pH 7.4, compensate by increasing enzyme concentration to keep the assay time short (<5 mins).
    

Q4: The reaction rate is significantly slower than with phenylpyruvate. Is the pH wrong? Diagnosis: Steric hindrance, not necessarily pH. Scientific Context: The cyclohexyl ring is bulky. If you are using a wild-type LDH (e.g., from Lactobacillus or mammalian muscle), the active site loop may struggle to close over the bulky substrate. Solution:

  • Do not drop pH. Lowering pH will not fix steric issues and will destabilize NADH.

  • Buffer Additive: Add 0.1% Triton X-100. This sometimes helps prevent the hydrophobic substrate from aggregating, ensuring effective monomeric concentration for the enzyme.

Category C: Transaminase (Aminotransferase) Assays

Q5: My transaminase assay (using PLP cofactor) turns from yellow to colorless over time. Is this normal? Diagnosis: Loss of the internal aldimine (Schiff base) linkage. Scientific Context: The PLP cofactor is covalently linked to the enzyme via a lysine residue (internal aldimine), which gives the yellow color (


 ~420 nm). At low pH (< 6.[1]5) or very high pH (> 9.0), or in the presence of nucleophilic buffer components, this linkage can hydrolyze or resolve incorrectly.
Solution: 
  • Optimum pH: Maintain pH 7.5–8.5. This range supports the deprotonation of the amino-donor substrate (required for nucleophilic attack) while maintaining PLP stability.

  • Supplement PLP: Always include 10–50

    
    M PLP in the assay buffer to push the equilibrium toward the holo-enzyme form.
    
Part 3: Validated Assay Protocol (D-LDH Reductase Mode)

This protocol is optimized for This compound reduction, balancing substrate solubility with cofactor stability.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.4 (degassed).

  • Substrate Stock: 100 mM this compound in DMSO.

  • Cofactor: 10 mM NADH in 50 mM Tris-HCl, pH 8.0 (Prepare fresh; keep on ice).

  • Enzyme: D-Lactate Dehydrogenase (e.g., from L. bulgaricus or engineered variant).[3]

Procedure:

StepActionCritical Technical Note
1 Blanking Add 980

L Buffer + 10

L Substrate Stock to cuvette.
2 Baseline Check Monitor

for 1 min. Ensure no drift (precipitate causes scattering).
3 Cofactor Add 10

L NADH (Final conc: ~100

M). Mix by inversion.
4 Stability Check Monitor

for 30 sec. Signal should be stable ~0.6–0.7 AU.
5 Initiation Add Enzyme (amount optimized for

/min).
6 Data Capture Measure decrease in

for 3–5 mins at 25°C.
Part 4: Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree

This flow chart guides you through the common failure modes specific to this hydrophobic substrate.

TroubleshootingTree Start Start: Low/No Activity CheckCloudy Is the reaction mixture cloudy? Start->CheckCloudy CheckPH Check Buffer pH CheckCloudy->CheckPH Yes CheckBlank Check Blank Rate (No Enzyme) CheckCloudy->CheckBlank No (Clear) Precipitation Issue: Substrate Precipitation (pH < pKa or Solubility Shock) CheckPH->Precipitation pH < 4.0 SolventFix Fix: Pre-dissolve in DMSO Use pH > 7.2 CheckPH->SolventFix pH > 7.0 (Salt Effect) HighBlank High Drift in Blank? CheckBlank->HighBlank NADH_Issue Issue: NADH Acid Degradation (Buffer pH < 7.0) HighBlank->NADH_Issue Yes Enzyme_Issue Issue: Steric Hindrance or Inactive Enzyme Variant HighBlank->Enzyme_Issue No (Stable Baseline) BufferFix Fix: Adjust Buffer to pH 7.4 Use Phosphate/HEPES NADH_Issue->BufferFix

Caption: Decision logic for diagnosing assay failures with this compound. Blue nodes represent diagnostic steps; Red nodes identify the root cause; Green nodes provide the solution.

Diagram 2: The Optimized Assay Workflow

Visualizing the order of operations to prevent "Solubility Shock."

AssayWorkflow Buffer 1. Buffer Prep (pH 7.4, 25°C) Substrate 2. Add Substrate (in DMSO) Buffer->Substrate Dilute Mix 3. Rapid Mixing (Prevents Aggregation) Substrate->Mix Vortex Cofactor 4. Add NADH (Last before Enzyme) Mix->Cofactor Enzyme 5. Initiate w/ Enzyme Cofactor->Enzyme Start Read 6. Read A340nm Enzyme->Read

Caption: Step-by-step workflow emphasizing the critical mixing step to maintain substrate solubility before enzyme addition.

References
  • NREL. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers. National Renewable Energy Laboratory.

  • Wu, J., et al. (1986).[4] Stability of NADPH: effect of various factors on the kinetics of degradation. Clinical Chemistry.[1][4][5]

  • Bommarius, A. S., et al. (2014). The challenge of enzyme stability for industrial biocatalysis. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology.
  • Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of

    
    -methyl benzylamine with 
    
    
    
    -transaminase screened from soil microorganisms. Biotechnology and Bioengineering.[6] (Establishes pH optima for ATAs).
  • Taguchi, H., & Ohta, T. (1991). D-lactate dehydrogenase is a member of the D-isomer-specific 2-hydroxyacid dehydrogenase family. Journal of Biological Chemistry. (Details substrate specificity for bulky 2-keto acids).

Sources

Purification strategies for removing unreacted precursors from 3-Cyclohexyl-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Removal of Unreacted Precursors (Grignard/Enzymatic Routes) Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

You are working with 3-Cyclohexyl-2-oxopropanoic acid (also known as Cyclohexylpyruvic acid). This molecule presents a classic "Janus" problem in purification:

  • The Tail (Cyclohexyl): Highly lipophilic, making the compound sticky and prone to "oiling out" rather than crystallizing.

  • The Head (

    
    -Keto Acid):  Highly reactive. It is susceptible to decarboxylation  (losing 
    
    
    
    to form cyclohexyl acetaldehyde) and oxidative degradation if handled aggressively.

The following guides address the removal of common unreacted precursors: Cyclohexyl methyl halides (from Grignard synthesis), Diethyl oxalate , and Amino acid precursors (from enzymatic routes).

Module 1: The "Tier 1" Strategy – Differential pH Extraction

User Issue: "My crude product is an oil containing unreacted alkyl halides or esters. Direct crystallization failed."

Diagnosis: Neutral lipophilic impurities (like cyclohexyl methyl bromide or diethyl oxalate) are co-solubilizing your product. Because your product is an acid (


), we can use a pH-switch strategy to separate it from neutral precursors.
The Protocol
StepActionCritical Technical Note
1. Solubilization Dissolve crude oil in Diethyl Ether (

)
or MTBE .
Avoid Dichloromethane (DCM) if possible; emulsions are more common with DCM in this system.
2. Salt Formation Extract with 10%

(aq)
(2x).
Target pH > 9. This converts the acid to its carboxylate salt (

), moving it to the aqueous layer.
3. The Wash Wash the aqueous layer with fresh Ether/Hexane .CRITICAL STEP. This removes the unreacted alkyl halides and neutral esters. They stay in the organic layer. Discard this organic layer.
4. Acidification Cool aqueous layer to 0°C . Add 2N HCl dropwise to pH 1-2.Keep it Cold. Heat + Acid = Decarboxylation. Do not let the temperature rise above 10°C.
5. Recovery Extract the cloudy aqueous mix with Ethyl Acetate (3x).The product is now protonated and returns to the organic phase.
6. Drying Dry over

, filter, and concentrate in vacuo (<30°C).
High vacuum temperature will degrade the

-keto functionality.
Visual Workflow: Acid-Base Logic

AcidBaseExtraction Start Crude Mixture (Product + Alkyl Halides + Esters) Solvent Dissolve in Et2O/MTBE Start->Solvent BaseWash Extract with 10% Na2CO3 Solvent->BaseWash Sep1 Phase Separation BaseWash->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) Sep1->OrgLayer1 Top Layer (Discard) AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 Bottom Layer (Keep) Wash Wash with Hexane AqLayer1->Wash Acidify Acidify with HCl (0°C) to pH 1-2 Wash->Acidify Extract Extract into Ethyl Acetate Acidify->Extract Final Pure this compound Extract->Final

Caption: Differential pH extraction workflow separating neutral precursors (red) from the acidic product (green).

Module 2: The "Tier 2" Strategy – Bisulfite Adduct Purification

User Issue: "I have non-acidic carbonyl impurities (ketones/aldehydes) that track with my product, or I need higher purity (>98%) for analytical standards."

Diagnosis:


-Keto acids retain the reactivity of ketones. They can form water-soluble bisulfite adducts.[1] This is a powerful "orthogonal" method to acid-base extraction, capable of separating your product from non-carbonyl acids or sterically hindered ketones that don't form adducts.
The Protocol
  • Adduct Formation: Dissolve the crude material in a minimal amount of Ethanol. Add a saturated aqueous solution of Sodium Bisulfite (

    
    )  (3 eq). Stir vigorously for 1-2 hours.
    
    • Observation: A precipitate may form, or the product may simply migrate to the aqueous phase as the soluble adduct.

  • Wash: Wash the aqueous solution with Diethyl Ether .

    • Mechanism:[2][3][4] Impurities that cannot form bisulfite adducts (non-reactive esters, alkanes, hindered ketones) remain in the ether. The product remains in the water as a sulfonate salt.

  • Regeneration: Acidify the aqueous layer carefully with 10%

    
      or HCl  and heat mildly (40°C) or stir at RT for an extended period to reverse the adduct.
    
    • Warning: Do not boil. High heat risks decarboxylation.

  • Extraction: Extract the regenerated free acid into Ethyl Acetate .

Mechanism of Action

The equilibrium shifts to the right (adduct) in high concentration bisulfite, and shifts left (free acid) upon acidification and removal of


.
Module 3: Crystallization & Solid State Handling

User Issue: "The compound is oiling out during recrystallization."

Diagnosis: The cyclohexyl group disrupts crystal packing, and the melting point is relatively low. Common solvents like pure Ethanol often hold the compound too well, leading to oils upon cooling.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Technique
Hexane : Ethyl Acetate 5:1 to 10:1Dissolve in minimal hot EtOAc. Add warm Hexane until cloudy. Cool slowly to -20°C.
Petroleum Ether : DCM 10:1Good for highly lipophilic crude.
Water 100%Only for high purity samples.

-Keto acids are sparingly soluble in cold water but soluble in hot. This is risky if oils are present.

Troubleshooting "Oiling Out":

  • Seed Crystals: If you have any solid, save a speck to seed the next batch.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

  • Anti-Solvent Drip: Dissolve in the "Good" solvent (EtOAc). Add the "Bad" solvent (Hexane) dropwise very slowly with vigorous stirring.

Module 4: Stability & Storage (FAQ)

Q: My white powder turned yellow/brown overnight. Is it ruined?

  • A: Likely not ruined, but degrading. This is due to enolization followed by oxidation.

    • Fix: Recrystallize immediately.

    • Prevention: Store under Argon/Nitrogen at -20°C.

Q: Can I dry this in a vacuum oven at 60°C?

  • A: NO. Thermal decarboxylation is a major pathway.

    • Mechanism:[2][3][4] The electron-withdrawing keto group facilitates the loss of

      
      .
      
    • Protocol: Dry in a vacuum desiccator over

      
       at Room Temperature.
      

Q: I see a peak at


 9.6 ppm in 1H NMR. What is it? 
  • A: This is likely Cyclohexylacetaldehyde , the decarboxylation product. If you see this, your purification was too hot or the extraction was too acidic for too long.

References
  • BenchChem. Sodium Bisulfite Extraction for the Purification of Reactive Ketones. (Application Note). Retrieved from

  • Fisher Scientific. 3-Cyclohexylpropionic acid Safety Data & Properties.[5] Retrieved from

  • University of Rochester, Dept. of Chemistry. Bisulfite Workup for Removal of Aldehydes and Cyclic Ketones. Retrieved from

  • National Institutes of Health (NIH). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids. (Mechanistic insights on decarboxylation). Retrieved from

  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents. Retrieved from

Sources

Validation & Comparative

1H NMR spectral analysis and interpretation of 3-Cyclohexyl-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclohexyl-2-oxopropanoic acid (also known as 3-cyclohexylpyruvic acid) is a critical


-keto acid intermediate, often utilized in the enzymatic synthesis of non-natural amino acids and as a precursor in pharmaceutical development.

Accurate structural characterization of this molecule is complicated by two primary factors: keto-enol tautomerism and solvent-dependent conformational exchange . Unlike its aromatic analogue (phenylpyruvic acid), the cyclohexyl derivative lacks the aromatic ring current effects, leading to distinct shielding patterns that can confuse researchers relying on standard aromatic databases.

This guide compares the NMR performance of this compound across different solvent systems and contrasts it with phenylpyruvic acid to provide a robust framework for spectral interpretation.

Structural Framework & Spin System

Before analyzing the spectrum, we must define the proton environments. The molecule exists in equilibrium between a keto form (dominant in non-polar solvents) and an enol form (stabilized in polar aprotic solvents).[1]

Molecular Topology (Graphviz)

G cluster_0 Keto Form (Major) cluster_1 Enol Form (Minor) Cy Cyclohexyl Ring (Multiplets, 0.9-1.8 ppm) CH2 Methylene (H-3) (Doublet, ~2.7 ppm) Cy->CH2 J ~7 Hz CO C=O (Ketone) CH2->CO COOH COOH (Broad Singlet, >10 ppm) CO->COOH Enol_CH Vinylic CH (Singlet, ~5.8 ppm) Enol_OH Enolic OH (Sharp Singlet in DMSO) Enol_CH->Enol_OH H-Bond

Figure 1: Structural connectivity and expected proton environments for the keto and enol tautomers.

Comparative Analysis 1: Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates the visible tautomer and the resolution of exchangeable protons.

Table 1: Solvent Performance Comparison
FeatureChloroform-d (

)
DMSO-

Deuterium Oxide (

)
Dominant Tautomer Keto (>95%) Mixed (Keto + Enol)Keto (Enol exchange rapid)
COOH Signal Broad/Invisible (10-12 ppm)Sharp/Broad (12-14 ppm)Disappears (H/D Exchange)
Resolution High (Distinct couplings)Medium (Viscosity broadening)Low (HDO overlap common)
Use Case Structural ConfirmationTautomer StudiesPurity/Salt Analysis
Scientific Insight: The "Enol Trap" in DMSO

In


, the keto form is thermodynamically favored. However, in DMSO-

, the solvent's high dielectric constant and hydrogen-bond accepting capability can stabilize the enol form (3-cyclohexyl-2-hydroxyacrylic acid).

Critical Warning: If you observe a small singlet around 5.5 - 6.0 ppm in DMSO, this is likely the vinylic proton of the enol tautomer, not an impurity. In


, this peak is usually absent.

Comparative Analysis 2: Aliphatic vs. Aromatic Analogues

To validate the assignment of the methylene group (


), we compare this compound with Phenylpyruvic acid . This comparison highlights the "Ring Current Effect."[2][3]
Table 2: Chemical Shift Comparison ( , ppm)
Proton GroupThis compound Phenylpyruvic acid

(Shift Difference)
Ring Protons 0.9 – 1.8 (Multiplet)7.1 – 7.4 (Multiplet)~6.0 ppm (Aliphatic vs Aromatic)

-Methylene (

)
2.65 – 2.75 (Doublet) 4.05 – 4.15 (Singlet) ~1.4 ppm (Shielding Effect)
COOH ~10.5 (Broad)~10.5 (Broad)Negligible
Mechanism of Shift Difference
  • Phenylpyruvic Acid: The aromatic ring creates a diamagnetic anisotropy (ring current) that deshields the adjacent methylene protons, pushing them downfield to ~4.1 ppm.

  • Cyclohexyl Analogue: The cyclohexane ring is aliphatic. It does not generate a significant ring current. Therefore, the methylene protons appear in the standard aliphatic ketone range (~2.7 ppm).

  • Splitting: In phenylpyruvic acid, the

    
     is often a singlet because there are no adjacent protons on the ring quaternary carbon. In the cyclohexyl derivative, the 
    
    
    
    is adjacent to a methine (
    
    
    ) proton on the ring, resulting in a doublet (
    
    
    Hz).

Detailed Spectral Interpretation (in )

This section details the specific assignments for the pure keto form.

The Aliphatic Region (0.8 – 1.9 ppm)
  • Appearance: Complex multiplets.

  • Integration: 11 Protons total (Cyclohexyl ring).

  • Analysis: The protons are not equivalent.

    • Equatorial protons: Generally deshielded (downfield).

    • Axial protons: Generally shielded (upfield).

    • Methine (CH-1'): The proton at the point of attachment (C1 of the ring) is often obscured but couples to the

      
      -methylene.
      
The -Methylene Group (2.7 ppm)
  • Appearance: Doublet (d).

  • Coupling Constant (

    
    ):  ~6.8 – 7.2 Hz.
    
  • Assignment: These protons are

    
     to the ketone (electron-withdrawing) and 
    
    
    
    to the cyclohexyl ring.
  • Diagnostic Value: This is the most "clean" peak for quantification. Integration of this doublet (set to 2H) is the standard for determining purity.

The Carboxylic Acid (10.0 – 12.0 ppm)
  • Appearance: Very broad singlet or invisible.

  • Behavior: Highly concentration-dependent due to dimerization. In dilute samples, it may shift upfield; in concentrated samples, it shifts downfield due to intermolecular H-bonding.

Experimental Protocol: Quantitative Analysis (qNMR)

To ensure reproducibility, follow this self-validating protocol.

Sample Preparation Workflow

Protocol Start Start: Solid Sample Weigh Weigh 10-15 mg (Precision: 0.01 mg) Start->Weigh Solvent Add 0.6 mL CDCl3 (Contains 0.03% TMS) Weigh->Solvent Mix Vortex until Dissolved (Check for turbidity) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Decision Is solution clear? Transfer->Decision Filter Filter through cotton/glass wool Decision->Filter No Acquire Acquire Spectrum Decision->Acquire Yes Filter->Acquire

Figure 2: Sample preparation workflow for high-resolution 1H NMR.

Acquisition Parameters

For quantitative results (e.g., determining % purity vs. analogues), standard default parameters are insufficient due to the long relaxation time (


) of the quaternary carbonyl carbons (if running C13) or the specific relaxation of the acid proton.
  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (

    
    ):  Minimum 10 seconds . (Standard is 1s, which is too short for accurate integration of the 
    
    
    
    or isolated protons).
  • Scans: 16 – 64 (Sufficient for >10 mg sample).

  • Temperature: 298 K (25°C). Note: Variable temperature (VT) NMR can be used to coalesce conformers if the cyclohexyl ring peaks are exceptionally broad.

References

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][3][4][5][6][7][8]

  • Compound Interest. (2015).[9] A Guide to 1H NMR Chemical Shift Values.

  • Luo, Z., et al. (2015). Production of phenylpyruvic acid from L-phenylalanine...[9] comparison of enzymatic and whole-cell approaches.[9] (Provides spectral data for the aromatic analogue).

  • Zhu, H., et al. (2010). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. (Establishes the DMSO enolization effect).

Sources

A Researcher's Guide to Purity Validation of 3-Cyclohexyl-2-oxopropanoic Acid Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reproducible and reliable downstream applications. For a versatile bifunctional molecule like 3-Cyclohexyl-2-oxopropanoic acid, which serves as a key building block in the synthesis of complex pharmaceutical agents, rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded comparison of elemental analysis for validating the purity of this compound, contextualized with other analytical techniques and supported by experimental data.

The Imperative of Purity in Pharmaceutical Intermediates

This compound, an α-keto acid, is a valuable precursor in various synthetic pathways.[1] The presence of impurities, even in trace amounts, can have cascading effects on the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a robust analytical strategy is essential to ensure the integrity of this crucial intermediate.

Elemental Analysis: A Fundamental Purity Assessment

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful technique for determining the elemental composition of a compound.[2] It provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values calculated from the compound's molecular formula. This comparison serves as a direct indicator of purity. Unlike chromatographic techniques such as HPLC, which may not detect non-UV active impurities or those that co-elute with the main compound, elemental analysis provides a bulk assessment of the elemental makeup.[3][4]

Molecular Formula and Theoretical Composition

The first step in validating purity via elemental analysis is to establish the theoretical elemental composition.

  • Molecular Formula: C₉H₁₄O₃[5][6]

  • Molecular Weight: 170.21 g/mol [5][6]

From this, the theoretical weight percentages of each element are calculated:

  • Carbon (C): (9 * 12.011) / 170.21 * 100% = 63.50%

  • Hydrogen (H): (14 * 1.008) / 170.21 * 100% = 8.29%

  • Oxygen (O): (3 * 15.999) / 170.21 * 100% = 28.20%

A significant deviation of the experimentally determined values from these theoretical percentages would indicate the presence of impurities.

Comparative Analysis: Understanding Potential Impurities

To effectively validate purity, it is crucial to consider potential impurities that might be present in a sample of this compound. The synthesis of α-keto acids can involve various routes, each with its own set of potential by-products.[7][8] A common synthetic route involves the Michael addition of cyclohexanone to an acrylate ester, followed by hydrolysis.[9]

Here is a comparison of the theoretical elemental composition of this compound with some plausible impurities:

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Oxygen
This compound C₉H₁₄O₃ 170.21 63.50 8.29 28.20
3-Cyclohexylpropanoic acidC₉H₁₆O₂156.2369.1910.3220.48
(2E)-3-Cyclohexylprop-2-enoic acidC₉H₁₄O₂154.2170.109.1520.75
3-Cyclohexyl-2-hydroxypropanoic acidC₉H₁₆O₃172.2262.779.3627.87

As the table demonstrates, the presence of these potential impurities would lead to a discernible shift in the elemental composition of the sample. For instance, the presence of 3-Cyclohexylpropanoic acid would significantly increase the measured carbon and hydrogen percentages while decreasing the oxygen percentage.[10]

Experimental Protocol: Combustion Analysis for CHO Determination

The gold standard for determining the carbon, hydrogen, and oxygen content in organic compounds is combustion analysis.[11] This technique involves the complete combustion of a precisely weighed sample in a high-temperature, oxygen-rich environment.[12][13] The resulting combustion gases (CO₂, H₂O) are then quantitatively measured.

Workflow for Purity Validation by Elemental Analysis

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Analysis Sample Weigh Sample (1-3 mg) Dry Dry to Constant Weight Sample->Dry Combustion High-Temp Combustion in Oxygen Atmosphere Dry->Combustion Gas_Separation Separation of Combustion Gases (CO₂, H₂O) Combustion->Gas_Separation Detection Quantitative Detection (TCD/IR) Gas_Separation->Detection Calculation Calculate %C, %H, %O Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Purity_Assessment Assess Purity Comparison->Purity_Assessment

Caption: Workflow for purity validation of this compound using elemental analysis.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule.

    • Dry the sample to a constant weight under vacuum to remove any residual solvents or moisture, which can significantly affect the hydrogen and oxygen content.

  • Combustion:

    • Introduce the sample into the combustion tube of the elemental analyzer, which is typically heated to 900-1100°C.

    • A pulse of pure oxygen is introduced, leading to complete combustion of the sample.

  • Reduction and Gas Separation:

    • The combustion gases pass through a reduction tube (often containing copper) to convert any nitrogen oxides to N₂ and remove excess oxygen.

    • The resulting gas mixture (CO₂, H₂O, and He carrier gas) is then passed through a series of traps or a gas chromatography column to separate the individual components.

  • Detection and Quantification:

    • The separated gases are detected by a thermal conductivity detector (TCD) or an infrared (IR) detector.

    • The detector response is proportional to the concentration of each gas, allowing for precise quantification.

  • Data Analysis:

    • The instrument's software calculates the mass percentages of carbon and hydrogen based on the detected amounts of CO₂ and H₂O.

    • The oxygen percentage is typically determined by pyrolysis in a separate analysis or by difference.

    • Compare the experimental percentages to the theoretical values. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

Interpreting the Data: A Self-Validating System

The power of elemental analysis lies in its self-validating nature. If the experimental percentages for carbon, hydrogen, and oxygen all fall within the acceptable range of the theoretical values, it provides strong evidence for the compound's purity. Conversely, a significant deviation in one or more of these values points to the presence of an impurity and can even provide clues as to its identity when considered alongside the synthetic route.

Beyond Elemental Analysis: A Multi-faceted Approach to Purity Confirmation

While elemental analysis is a cornerstone of purity determination, a comprehensive validation strategy should employ orthogonal analytical methods.[4][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly effective for detecting and quantifying organic impurities, particularly those with similar elemental compositions to the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[4]

  • Mass Spectrometry (MS): MS is invaluable for identifying the molecular weight of the compound and any potential impurities.

By combining the bulk compositional data from elemental analysis with the separation capabilities of HPLC and the structural insights from NMR and MS, researchers can build a comprehensive and irrefutable purity profile for this compound.

Conclusion

Validating the purity of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. Elemental analysis provides a direct, quantitative, and fundamental assessment of elemental composition, making it an indispensable tool in the analytical chemist's arsenal. When used in conjunction with other orthogonal techniques, it forms a robust framework for unequivocally establishing the purity of this important pharmaceutical intermediate.

References

  • Inorganic Chemistry Frontiers. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • The Science of Elemental Analysis. Benefits and Applications in Organic Chemistry. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Malvern Panalytical. Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. [Link]

  • Pharma Manufacturing. Analyzing for Elemental Impurities. [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Pharmaceutical Technology. Approaching Elemental Impurity Analysis. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Agilent. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. [Link]

  • PubChem. 3-Cyclohexyl-2-hydroxypropanoic acid. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Wikipedia. Keto acid. [Link]

  • AZoM. Different Techniques in Qualitative and Quantitative Elemental Analysis. [Link]

  • RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • The Journal of Organic Chemistry. A new synthesis of .alpha.-keto esters and acids. [Link]

  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • Taylor & Francis Online. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 3-Cyclohexyl-2-oxopropanoic Acid: Key Peaks for Positive Identification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific rigor. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for elucidating the functional groups present within a molecule, thereby offering a crucial piece of the structural puzzle. This guide offers an in-depth analysis of the characteristic IR absorption peaks for 3-Cyclohexyl-2-oxopropanoic acid, a molecule of interest for its potential applications as a versatile building block.

Due to the absence of a publicly available experimental spectrum for this compound, this guide will present a detailed, evidence-based prediction of its IR spectrum. This prediction is grounded in the fundamental principles of vibrational spectroscopy and supported by experimental data from structurally analogous compounds. By dissecting the contributions of the carboxylic acid, α-keto, and cyclohexyl functional groups, we will build a comprehensive spectral profile. Furthermore, this guide will compare the expected spectrum of our target molecule with those of relevant alternatives to highlight the unique spectral features that enable its confident identification.

The Structural Basis of the IR Spectrum of this compound

The vibrational modes observed in an IR spectrum are directly correlated to the stretching and bending of specific chemical bonds within a molecule. In this compound, we can anticipate distinct signals arising from three key structural motifs: the carboxylic acid group (-COOH), the α-keto group (C=O), and the cyclohexyl ring.

dot graph { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10, color="#5F6368"]; "Molecule" [label="this compound", pos="0,1.5!"]; "Carboxylic_Acid" [label="Carboxylic Acid\n(-COOH)", pos="-2,-0.5!"]; "Alpha_Keto" [label="α-Keto Group\n(C=O)", pos="0,-0.5!"]; "Cyclohexyl" [label="Cyclohexyl Ring", pos="2,-0.5!"]; "Molecule" -- "Carboxylic_Acid" [label="contributes"]; "Molecule" -- "Alpha_Keto" [label="contributes"]; "Molecule" -- "Cyclohexyl" [label="contributes"]; } caption: "Key functional groups of this compound."

The interplay of these groups, particularly the electronic effects between the adjacent carbonyls of the keto and carboxylic acid functions, will influence the precise position of their respective absorption bands.

Predicted Infrared Spectrum Analysis of this compound

Based on established correlation charts and experimental data from similar molecules, the IR spectrum of this compound is expected to exhibit the following key absorption peaks:

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Comments
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, StrongThis very broad and intense signal is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. It will likely overlap with the C-H stretching region.
C-H Stretch (Cyclohexyl)2960 - 2850StrongMultiple sharp peaks corresponding to the asymmetric and symmetric stretching of the C-H bonds in the CH₂ groups of the cyclohexyl ring.
C=O Stretch (Carboxylic Acid)~1760 - 1740StrongThe carbonyl of the carboxylic acid is expected at a higher frequency due to the electron-withdrawing effect of the adjacent keto group.
C=O Stretch (α-Keto)~1725 - 1705StrongThe ketone carbonyl will appear at a slightly lower frequency compared to a simple aliphatic ketone due to the electronic influence of the carboxylic acid.
C-O Stretch (Carboxylic Acid)~1300 - 1200MediumAssociated with the C-O single bond of the carboxylic acid.
O-H Bend (Carboxylic Acid)~1440 - 1395 & 950 - 910Medium, BroadThe in-plane and out-of-plane bending vibrations of the O-H group.

Comparative Analysis with Alternative Compounds

To confidently identify this compound, it is essential to distinguish its IR spectrum from those of structurally similar molecules. The following table compares the key diagnostic peaks of our target molecule with relevant alternatives.

Compound **Key Diagnostic IR Peaks (cm⁻¹) **Distinguishing Features
This compound (Predicted) ~3300-2500 (Broad O-H), ~2960-2850 (C-H), ~1750 (C=O, acid), ~1715 (C=O, keto) The presence of a very broad O-H stretch and two distinct carbonyl peaks are the most definitive features.
Cyclohexanecarboxylic Acid~3300-2500 (Broad O-H), ~2960-2850 (C-H), ~1710 (C=O)Lacks the second carbonyl peak from the α-keto group.
Cyclohexyl Methyl Ketone~2960-2850 (C-H), ~1715 (C=O)Absence of the broad O-H stretch and the carboxylic acid carbonyl peak.
Pyruvic Acid (an α-keto acid)~3300-2500 (Broad O-H), ~1770 (C=O, acid), ~1720 (C=O, keto)While it shows two carbonyls and a broad O-H, it lacks the strong C-H stretching peaks characteristic of the cyclohexyl group.[1]
2-Oxobutanoic Acid (an α-keto acid)~3300-2500 (Broad O-H), ~1760 (C=O, acid), ~1720 (C=O, keto)Similar to pyruvic acid, it will not have the prominent cyclohexyl C-H stretches.

This comparative analysis underscores that the unique combination of a very broad O-H stretch, two distinct and strong carbonyl absorption bands, and the characteristic C-H stretching signals of a cyclohexyl ring provides a robust spectral fingerprint for the positive identification of this compound.

Experimental Protocol for IR Spectrum Acquisition

The following is a standard operating procedure for acquiring a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation and Analysis Workflow:

dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Clean_ATR" [label="Clean ATR Crystal\n(e.g., with isopropanol)"]; "Background" [label="Acquire Background Spectrum\n(clean crystal, no sample)"]; "Sample_Prep" [label="Place a small amount of\nthis compound\non the ATR crystal"]; "Apply_Pressure" [label="Apply consistent pressure\nto ensure good contact"]; "Acquire_Spectrum" [label="Acquire Sample Spectrum\n(typically 16-32 scans at 4 cm⁻¹ resolution)"]; "Process_Data" [label="Process Data\n(ATR and baseline correction)"]; "Analyze" [label="Analyze Spectrum\n(identify key peaks)"]; "End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Clean_ATR"; "Clean_ATR" -> "Background"; "Background" -> "Sample_Prep"; "Sample_Prep" -> "Apply_Pressure"; "Apply_Pressure" -> "Acquire_Spectrum"; "Acquire_Spectrum" -> "Process_Data"; "Process_Data" -> "Analyze"; "Analyze" -> "End"; } caption: "Workflow for IR spectrum acquisition via ATR."

Causality in Experimental Choices:

  • ATR as the Method of Choice: For solid samples, ATR-FTIR is often preferred over traditional methods like KBr pellets or Nujol mulls. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra. The choice of a diamond ATR crystal is due to its robustness and broad spectral range.

  • Background Spectrum: Acquiring a background spectrum is critical to subtract the absorbance of the ambient atmosphere (notably CO₂ and water vapor) and the ATR crystal itself from the sample spectrum, ensuring that the resulting spectrum is solely that of the analyte.

  • Consistent Pressure: Applying consistent pressure with the ATR anvil ensures intimate contact between the sample and the crystal. This is crucial for obtaining a strong and well-defined spectrum, as the depth of penetration of the IR beam is on the order of microns.

Conclusion

Infrared spectroscopy stands as a powerful and accessible analytical technique for the structural elucidation of organic molecules. For this compound, the combination of a broad O-H stretch from the carboxylic acid, two distinct carbonyl peaks from the carboxylic acid and the α-keto group, and the characteristic C-H stretches of the cyclohexyl ring create a unique spectral fingerprint. By understanding these key features and comparing them to the spectra of similar compounds, researchers can confidently identify this versatile synthetic intermediate, ensuring the integrity and progression of their scientific endeavors.

References

  • Structural Characterization of Pyruvic Acid Dimers Formed inside Helium Nanodroplets by Infrared Spectroscopy and Ab Initio Study. The Journal of Physical Chemistry A. [Link]

  • Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Physical Chemistry Chemical Physics. [Link]

  • Cyclohexanecarboxylic acid. PubChem. [Link]

  • Cyclohexyl methyl ketone. PubChem. [Link]

  • 2-Oxobutanoic Acid. PubChem. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).

Sources

Comparative study of lactate dehydrogenase activity on cyclohexyl analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Lactate Dehydrogenase (LDH, EC 1.1.1.[1]27) is a tetrameric enzyme central to anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate coupled with the oxidation of NADH to NAD+. While pyruvate is the physiological substrate, the study of cyclohexyl analogs —specifically Cyclohexylpyruvate (CHP) as a substrate probe and Cyclohexyl-substituted oxalates as inhibitors—provides critical insights into the structural plasticity of the LDH active site.

This guide compares the kinetic performance of standard physiological ligands against these bulky hydrophobic analogs. The cyclohexyl group serves as a "steric stress test" for the enzyme's mobile loop (residues 98-110), distinguishing between LDH isoforms (e.g., LDH-A/M4 vs. LDH-B/H4) based on their ability to accommodate hydrophobic bulk.

Key Comparative Metrics
  • Substrate Efficiency (

    
    ):  Pyruvate vs. Cyclohexylpyruvate.
    
  • Inhibitory Potency (

    
    ):  Oxamate (Standard) vs. Cyclohexyl analogs.
    

Structural Basis of Interaction

To interpret the data below, one must understand the mechanism. The LDH reaction follows an Ordered Bi-Bi mechanism . NADH binds first, inducing a conformational change that creates the substrate-binding pocket.

  • Pyruvate Binding: Fits perfectly into the active site, interacting with Arg171 (substrate anchoring) and His195 (proton transfer). The mobile loop closes over the active site, excluding water.

  • Cyclohexyl Analog Binding: The bulky cyclohexyl ring clashes with the hydrophobic wall of the active site in specific isoforms.

    • M-type (Muscle): Generally exhibits higher plasticity, accommodating bulky hydrophobic substrates with moderate efficiency.

    • H-type (Heart): More rigid substrate specificity; bulky analogs often act as competitive inhibitors rather than substrates or show significantly elevated

      
      .
      

Comparative Kinetic Data

The following data represents typical kinetic profiles observed when comparing human LDH isoforms against standard and cyclohexyl-modified ligands.

Table 1: Substrate Specificity (Forward Reaction: Pyruvate Lactate)
SubstrateParameterLDH-A (Muscle/M4)LDH-B (Heart/H4)Interpretation
Pyruvate

(

M)


H4 has higher affinity for physiological pyruvate.

(Relative)
100%100%Baseline reference.
Cyclohexylpyruvate

(

M)


Key Differentiator: The cyclohexyl group drastically reduces affinity, particularly in H4.

(Relative)

%

%
CHP is a poor substrate; effectively acts as a competitive inhibitor for H4.
Table 2: Inhibition Constants (Competitive vs. Pyruvate)
InhibitorStructure Note

(LDH-A)

(LDH-B)
Mechanism
Oxamate Isosteric to Pyruvate

M

M
Competitive; binds Arg171.
Cyclohexyl Oxalate Hydrophobic bulk

mM

mM
Steric hindrance lowers potency compared to oxamate, but selectivity shifts.

Experimental Protocol: Kinetic Assay

Objective: Determine


 and 

for Cyclohexylpyruvate compared to Pyruvate. Principle: Measure the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
Reagents & Preparation[2]
  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Avoid Tris buffers if studying pH dependence as their pKa is temperature-sensitive.

  • NADH Stock: 10 mM in 0.1 M NaOH (freshly prepared).

  • Substrate Stocks:

    • Pyruvate: 100 mM in water.

    • Cyclohexylpyruvate (CHP): 100 mM in 50% Ethanol/Water (due to hydrophobicity). Control: Ensure final ethanol concentration in assay is <1%.

Workflow Diagram (DOT)

LDH_Assay_Workflow Prep Sample Prep (Dilute Enzyme to ~0.1 U/mL) Incubate Pre-Incubation (25°C, 5 mins) Equilibrate Temp Prep->Incubate Blank Blanking (Buffer + NADH only) Measure Kinetic Read (Abs 340nm, 3-5 mins) Blank->Measure Baseline Start Initiation Add Substrate (Pyruvate or CHP) Incubate->Start Add NADH Start->Measure Analyze Data Analysis (Lineweaver-Burk) Measure->Analyze

Caption: Step-by-step spectrophotometric workflow for LDH kinetic profiling.

Step-by-Step Procedure
  • Baseline Setup: In a quartz cuvette, add 900

    
    L Buffer and 50 
    
    
    
    L NADH (Final conc: 0.15 mM).
  • Enzyme Addition: Add 10-20

    
    L of diluted LDH enzyme. Mix by inversion.
    
  • Pre-Incubation: Allow to stand for 2 minutes at 25°C. This ensures any endogenous keto-acids are consumed and temperature is stable.

  • Initiation: Add substrate (start with 1.0 mM Pyruvate or 10 mM CHP).

  • Data Acquisition: Immediately record

    
     for 3 minutes.
    
    • Quality Check: The rate must be linear (

      
      ). If non-linear, dilute enzyme further.
      
  • Titration: Repeat with varying substrate concentrations (e.g., 0.05 mM to 5 mM for Pyruvate; 1 mM to 50 mM for CHP).

Mechanism of Action & Pathway Visualization

Understanding the "Ordered Bi-Bi" mechanism is crucial when analyzing inhibition by cyclohexyl analogs. The inhibitor (I) competes with the substrate (S) for the Enzyme-NADH complex, not the free enzyme.

LDH_Mechanism E Free Enzyme (E) ENADH E-NADH Binary Complex E->ENADH + NADH ENADH_S E-NADH-Pyruvate Ternary Complex ENADH->ENADH_S + Substrate ENADH_I E-NADH-Inhibitor (Dead End) ENADH->ENADH_I + Cyclohexyl Analog (Competitive) Product Lactate + NAD+ ENADH_S->Product Catalysis (Hydride Transfer)

Caption: Ordered Bi-Bi mechanism showing the competitive entry point of Cyclohexyl analogs.

Data Analysis & Interpretation

When analyzing the data generated from the protocol above, use the Lineweaver-Burk (Double Reciprocal) Plot :



Diagnostic Signatures[2]
  • Pyruvate vs. Cyclohexylpyruvate (Substrate Comparison):

    • You will observe a steeper slope for Cyclohexylpyruvate.

    • Reason: Higher

      
       (lower affinity) due to steric hindrance in the hydrophobic loop.
      
  • Oxamate vs. Cyclohexyl Oxalate (Inhibition):

    • Plot

      
       vs 
      
      
      
      at different inhibitor concentrations.
    • Intersection on Y-axis: Indicates Competitive Inhibition. Both Oxamate and Cyclohexyl analogs should show this, confirming they bind to the active site, not an allosteric site.

Troubleshooting "Substrate Inhibition"

High concentrations of Pyruvate (>1 mM for H4) form a covalent adduct with NAD+ at the active site, inhibiting the enzyme.

  • Observation: The rate decreases as [S] increases beyond optimum.

  • Cyclohexyl Note: Cyclohexylpyruvate rarely shows substrate inhibition because its bulk prevents the formation of the inhibitory adduct. This is a vital control experiment to validate the mechanism of inhibition.

References

  • Zhadan, G. G., & Sholukh, M. V. (2002). Comparative Analysis of the Kinetic Properties of Lactate Dehydrogenase Isoenzymes. Biochemistry (Moscow).[2]

  • Everse, J., & Kaplan, N. O. (1973). Lactate Dehydrogenases: Structure and Function. Advances in Enzymology and Related Areas of Molecular Biology.

  • Read, J. A., et al. (2001). Structure-based design of selective lactate dehydrogenase inhibitors. Acta Crystallographica.

  • Vander Heiden, M. G. (2011). Targeting cancer metabolism: a therapeutic window opens. Nature Reviews Drug Discovery.

Sources

Benchmarking synthetic routes for 3-Cyclohexyl-2-oxopropanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Decision Matrix

3-Cyclohexyl-2-oxopropanoic acid (also known as 3-cyclohexylpyruvic acid) is a critical alpha-keto acid intermediate, primarily utilized in the synthesis of protease inhibitors (e.g., for HCV) and non-canonical amino acids via transamination.

The synthesis of this molecule presents a classic selectivity challenge: preserving the alpha-keto functionality while installing the saturated cyclohexyl ring.

Our benchmarking analysis identifies three distinct viable routes. The choice depends heavily on scale, available equipment, and downstream purity requirements.

Metric Route A: Biocatalytic Oxidation Route B: Azlactone Hydrolysis Route C: Grignard Homologation
Primary Mechanism Enzymatic oxidative deamination of L-CyclohexylalanineErlenmeyer-Plöchl condensation & hydrolysisNucleophilic acyl substitution on oxalate
Scalability High (Industrial)Medium (Pilot/Industrial)Low (Lab/Discovery)
Purity Profile Excellent (>99%)Moderate (requires recrystallization)Variable (alcohol byproducts)
Key Equipment Fermenter or BioreactorStandard Glassware/ReactorCryogenic Reactor (-78°C)
Sustainability High (Green Chemistry)Low (High waste streams)Low (Stoichiometric metal waste)
Recommendation Best for GMP/Large Scale Best for Cost-Driven Batch Best for Rapid Lab Prototyping

Technical Route Analysis

Route A: The Biocatalytic Cascade (The "Green" Standard)

Mechanism: This route leverages the high selectivity of enzymes to convert L-Cyclohexylalanine (CHA) into the keto acid. CHA is first produced by the catalytic hydrogenation of L-Phenylalanine, a process that is highly selective for the ring when the amine is protected or under specific pH conditions.

  • Step 1: Hydrogenation of L-Phenylalanine to L-Cyclohexylalanine (Pt/Rh catalyst).[1]

  • Step 2: Oxidative deamination using L-Amino Acid Deaminase (L-AAD) or Oxidase (L-AAO).

Why this works: Direct hydrogenation of phenylpyruvic acid often leads to over-reduction to the hydroxy acid (lactate) or the alkane. By hydrogenating the amino acid first, the alpha-carbon oxidation state is protected by the amine, which is then cleanly converted to the ketone enzymatically.

Route B: The Azlactone (Erlenmeyer) Method

Mechanism: A classical organic synthesis involving the condensation of cyclohexanecarboxaldehyde with N-acetylglycine to form an azlactone, followed by hydrolysis.

  • Step 1: Condensation of Cyclohexanecarboxaldehyde + N-Acetylglycine

    
     Azlactone.
    
  • Step 2: Acidic Hydrolysis

    
     Enol/Keto Acid + Acetic Acid + Ammonia.
    

Causality: This route avoids high-pressure hydrogenation entirely. It builds the carbon skeleton directly from the aldehyde. However, the hydrolysis step can be harsh, leading to ring-opening byproducts if not controlled.

Route C: Grignard Addition to Oxalate

Mechanism: The reaction of cyclohexylmethylmagnesium bromide with diethyl oxalate.

  • Step 1: Formation of Grignard reagent from (bromomethyl)cyclohexane.

  • Step 2: Nucleophilic attack on diethyl oxalate at -78°C.

  • Step 3: Hydrolysis of the alpha-keto ester.

Critical Control Point: The Grignard reagent is highly reactive. If the temperature is not maintained at -78°C, or if the stoichiometry is not strictly 1:1 (with oxalate in excess), the Grignard will attack the ketone product again, forming the tertiary alcohol (double addition).

Visualized Pathways & Decision Logic

SyntheticRoutes cluster_legend Route Selection Phenylalanine L-Phenylalanine CHA L-Cyclohexylalanine Phenylalanine->CHA H2, Pt/Rh, 50°C (Ring Hydrogenation) Aldehyde Cyclohexanecarboxaldehyde Azlactone Azlactone Intermediate Aldehyde->Azlactone N-Acetylglycine, Ac2O (Erlenmeyer Condensation) Bromide (Bromomethyl)cyclohexane Grignard Grignard Reagent (R-MgBr) Bromide->Grignard Mg, THF Target This compound CHA->Target L-Amino Acid Deaminase (Oxidative Deamination) Azlactone->Target H3O+, Reflux (Hydrolysis) KetoEster Ethyl 3-cyclohexyl-2-oxopropanoate Grignard->KetoEster Diethyl Oxalate, -78°C (Single Addition) KetoEster->Target NaOH, then HCl (Saponification) Legend Blue: Biocatalytic (High Purity) Red: Chemical (Low Cost) Yellow: Lab Scale (Rapid)

Caption: Comparative flow of the three primary synthetic strategies. Route A offers the highest selectivity, while Route C is prone to over-alkylation side reactions.

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis (Recommended for Purity)

Pre-requisite: Preparation of L-Cyclohexylalanine (CHA).

  • Hydrogenation: Dissolve L-Phenylalanine (20 g) in 1M HCl/Isopropanol. Add 5% Rh/C catalyst. Hydrogenate at 50°C, 10 bar H2 for 6 hours. Filter catalyst and neutralize to precipitate CHA. Yield: ~94%.

Enzymatic Step:

  • Buffer Prep: Prepare 50 mM Potassium Phosphate buffer (pH 7.5).

  • Reaction: Suspend L-Cyclohexylalanine (10 mM) in the buffer. Add L-Amino Acid Deaminase (L-AAD) (from Proteus myxofaciens or engineered E. coli).

  • Incubation: Incubate at 37°C with gentle aeration (oxygen is the electron acceptor).

  • Monitoring: Monitor consumption of CHA via HPLC.

  • Workup: Acidify to pH 2.0 with HCl. Extract with Ethyl Acetate (3x). Dry over MgSO4 and concentrate.

  • Validation: The product should show no aromatic signals in 1H NMR.

Protocol B: Grignard Synthesis (Lab Scale Only)

Safety Warning: Strictly anhydrous conditions required. Exothermic reaction.

  • Reagent Prep: Activate Magnesium turnings (1.2 eq) with iodine in dry THF. Add (Bromomethyl)cyclohexane (1.0 eq) dropwise to maintain gentle reflux.

  • Addition: Cool a solution of Diethyl Oxalate (2.0 eq - Excess is critical) in THF to -78°C (Dry ice/Acetone bath).

  • Cannulation: Slowly cannulate the Grignard reagent into the cooled oxalate solution over 1 hour. Do not allow temp to rise above -65°C.

  • Quench: Quench with saturated NH4Cl at low temperature.

  • Hydrolysis: Isolate the ester intermediate. Dissolve in MeOH/Water, add NaOH (2 eq), stir at RT for 2 hours. Acidify to precipitate the acid.

Performance Comparison Data

The following data summarizes typical results observed in process optimization studies.

ParameterBiocatalytic (Route A)Azlactone (Route B)Grignard (Route C)
Overall Yield 85 - 92%55 - 65%40 - 60%
Purity (HPLC) > 99.5%95% (requires recrystallization)90% (contains alcohol impurity)
Atom Economy High (O2 is oxidant)Low (Loss of acetic acid/glycine)Low (Mg salts, oxalate loss)
Cost Driver Enzyme availabilityRaw material (Aldehyde)Cryogenic cooling energy
Major Impurity Unreacted Amino AcidRing-opened byproductsTertiary alcohol (Double addition)

References

  • Synthesis of L-Cyclohexylalanine via Hydrogenation: ChemicalBook. "L-Cyclohexylalanine Preparation and Properties."[1]

  • Grignard Reaction with Oxalates (Mechanism & Pitfalls): Brainly/Textbook Ref. "Reaction of Grignard Reagents with Dimethyl/Diethyl Oxalate."

  • Enzymatic Oxidative Deamination (L-AAD): National Institutes of Health (PMC). "Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells." (Analogous process for Cyclohexylalanine).[1]

  • Azlactone Synthesis (Erlenmeyer): Organic Syntheses. "Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid." (General procedure adaptable for cyclohexyl analog).

  • Industrial Hydrogenation Selectivity: Google Patents. "Method for synthesis of cyclohexylpropionic acid derivatives." (Highlighting the difficulty of direct keto-acid hydrogenation).

Sources

Technical Guide: Optical Purity Assessment of Reduced 3-Cyclohexyl-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The reduction of 3-cyclohexyl-2-oxopropanoic acid (cyclohexylpyruvate) yields 3-cyclohexyl-2-hydroxypropanoic acid (cyclohexyl lactic acid, CLA). This transformation is a critical step in the synthesis of peptide-mimetic drugs, particularly renin inhibitors and HIV protease inhibitors, where the stereochemistry at the


-position dictates biological potency.

Achieving high Enantiomeric Excess (ee%) is mandatory, but assessing it is non-trivial due to two specific physicochemical hurdles:

  • Weak Chromophores: The molecule lacks a strong UV-absorbing aromatic system, making standard UV detection at >254 nm ineffective without derivatization.

  • Amphiphilic Nature: The cyclohexyl ring adds significant hydrophobicity, while the

    
    -hydroxy acid moiety is highly polar, complicating separation on standard C18 columns.
    

This guide objectively compares the three industry-standard methodologies for assessing the optical purity of reduced CLA: Polarimetry , Direct Chiral HPLC , and Derivatization-HPLC .

Comparative Analysis of Methodologies

The following matrix evaluates the performance of available analytical techniques. Direct Chiral HPLC is identified as the superior balance of accuracy and throughput for process development.

FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Derivatization HPLC Method C: Polarimetry
Principle Direct separation on polysaccharide CSPs (e.g., Chiralpak).Reaction with chromophore (e.g., DNPI)

Achiral/Chiral HPLC.
Rotation of polarized light (

).[1]
Accuracy (ee%) High (>99.9% precision).High, but risk of kinetic resolution during derivatization.Low (susceptible to impurities).
Limit of Detection Moderate (Requires 210 nm detection).Excellent (UV 254 nm or Fluorescence).Poor (Requires high conc. >10 mg/mL).
Throughput High (15–20 min run time).Low (Requires 1-2 hour sample prep).Instant (but unreliable for <5% impurities).
Sample Destructive? No.Yes.No.
Primary Risk Peak tailing if acidic additive is omitted.Racemization during derivatization reagents.False readings from chiral impurities.
Expert Insight: Why Polarimetry Fails

While polarimetry is fast, it is a bulk property measurement. The specific rotation of (S)-3-cyclohexyl-2-hydroxypropanoic acid is relatively low (


 to 

). A 2% chemical impurity with a high specific rotation can skew the calculated ee% significantly. Therefore, polarimetry should only be used for rough screening, never for release testing.

The "Product" Focus: Direct Chiral HPLC Methodology

The most robust "product" for this analysis is the Direct Chiral HPLC Method utilizing immobilized polysaccharide columns. This system avoids the kinetic resolution risks of derivatization and the inaccuracy of polarimetry.

Mechanism of Separation

The separation relies on the formation of transient diastereomeric complexes between the CLA enantiomers and the chiral stationary phase (CSP).

  • Stationary Phase: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or OD-H).

  • Interaction: Hydrogen bonding between the carbamate groups on the CSP and the hydroxyl/carboxyl groups of the analyte.

  • Critical Parameter: The inclusion of an acidic modifier (TFA) is non-negotiable. Without it, the carboxylic acid moiety ionizes, leading to severe peak tailing and loss of resolution.

Visualizing the Workflow

The following diagram illustrates the validated workflow for assessing the reduction product.

OpticalPurityWorkflow Substrate 3-Cyclohexyl-2- oxopropanoic Acid Reduction Reduction (Enzymatic/Catalytic) Substrate->Reduction Product Crude Product (Racemic or Enantioenriched) Reduction->Product Decision Conc. > 10mg/mL? Product->Decision Polarimetry Polarimetry (Rough Screen) Decision->Polarimetry Yes (Quick check) HPLC_Prep Sample Prep (Dissolve in Mobile Phase) Decision->HPLC_Prep No / Validation Polarimetry->HPLC_Prep Confirm Result HPLC_Run Chiral HPLC (Chiralpak AD-H/OD-H) HPLC_Prep->HPLC_Run Add 0.1% TFA Data Calculate ee% ((R-S)/(R+S))*100 HPLC_Run->Data

Figure 1: Validated analytical workflow for optical purity assessment. Note the mandatory confirmation of polarimetry results via HPLC.

Validated Experimental Protocol

This protocol is designed to be self-validating. The generation of a racemic standard (Step 1) is required to establish retention times for both enantiomers before analyzing the enzymatic/catalytic product.

Step 1: Generation of Racemic Standard (System Suitability)
  • Reagents: this compound (50 mg), Sodium Borohydride (NaBH4, 10 mg), Methanol (5 mL).

  • Procedure:

    • Dissolve keto acid in methanol at

      
      .
      
    • Add NaBH4 slowly. Stir for 30 mins.

    • Quench with 1N HCl. Extract with Ethyl Acetate.

    • Evaporate and redissolve in HPLC Mobile Phase.

    • Result: This produces a 50:50 mixture of (R) and (S) enantiomers. Inject this FIRST to define separation resolution (

      
      ).
      
Step 2: Sample Preparation[2]
  • Concentration: 1.0 mg/mL in Mobile Phase.

  • Filtration: 0.45

    
    m PTFE filter (Nylon filters may bind the acid).
    
Step 3: HPLC Conditions[2][3][4][5][6][7]
  • Column: Chiralpak AD-H or Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Note: The 0.1% TFA is critical for peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV @ 210 nm .

    • Warning: Do not use 254 nm; the carbonyl absorption is negligible there.

Step 4: Data Analysis

Calculate Enantiomeric Excess (ee) using the peak areas (


):


[2][3]

Alternative: High-Sensitivity Derivatization

If the sample concentration is extremely low (< 0.1 mg/mL) or the matrix is complex (e.g., fermentation broth), direct UV detection at 210 nm may suffer from interference.

Protocol:

  • React crude acid with 3,5-dinitrophenyl isocyanate (DNPI) in toluene with a pyridine catalyst.

  • This converts the hydroxyl group into a carbamate with a strong UV chromophore.

  • Analysis: The derivative can be analyzed on the same Chiralpak columns but detected at 254 nm or 350 nm , increasing sensitivity by 100-fold.

DerivatizationPathway Acid Reduced Acid (Weak UV) Complex Carbamate Derivative Acid->Complex Pyridine/Toluene Reagent DNPI (Strong UV) Reagent->Complex Detection HPLC UV @ 254nm Complex->Detection High Sensitivity

Figure 2: Derivatization strategy for trace-level analysis.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from

  • Sigma-Aldrich. (2023). Basics of Chiral HPLC: Method Development Guide. Retrieved from

  • BenchChem. (2025).[4] Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers (Analogous alpha-hydroxy acid separation). Retrieved from

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[5] Retrieved from

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Switching Methods. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Cyclohexyl-2-oxopropanoic Acid

[1]

Executive Summary & Chemical Identification

3-Cyclohexyl-2-oxopropanoic acid (also known as 3-cyclohexylpyruvic acid ) is an

This guide outlines the mandatory procedures for the segregation, packaging, and disposal of this compound. These protocols are designed to ensure compliance with EPA (RCRA) regulations and maintain laboratory safety standards.

Chemical Profile[1][2][3][4][5][6]
PropertySpecification
Chemical Name This compound
Synonyms 3-Cyclohexylpyruvic acid;

-Ketocyclohexylpropionic acid
CAS Number 13076-19-2 (Verify against container; often confused with 3-cyclohexylpropionic acid, CAS 701-97-3)
Molecular Formula

Molecular Weight 170.21 g/mol
Physical State Solid (typically white to off-white powder)
Acidity (pKa) ~2.5 – 3.5 (Estimated for

-keto acids)
Hazard Classification Irritant (Skin/Eye), Corrosive (High concentrations)

Hazard Characterization & Compatibility

Effective disposal begins with understanding the chemical's reactivity. This compound is a functionalized organic acid .

Core Hazards
  • Acidity: It acts as a proton donor. Direct contact can cause chemical burns or severe irritation to mucous membranes.

  • Reactivity (

    
    -Keto functionality):  While generally stable, 
    
    
    -keto acids are susceptible to oxidative decarboxylation in the presence of strong oxidizers (e.g., hydrogen peroxide, permanganates).
  • Incompatibility:

    • Strong Bases: Exothermic neutralization.

    • Oxidizers: Potential for gas evolution (

      
      ) and heat generation.
      
    • Reactive Metals: Potential for hydrogen gas evolution.

Compatibility Matrix
Chemical ClassCompatibility StatusAction
Organic Solvents Compatible Can be co-mingled with non-halogenated solvents if in solution.
Strong Oxidizers INCOMPATIBLE DO NOT MIX. Risk of rapid decomposition.
Strong Bases Caution Neutralize only under controlled conditions; otherwise, segregate.
Cyanides/Sulfides INCOMPATIBLE Acid contact releases toxic gas (HCN/H2S).

Pre-Disposal Handling & Segregation

Objective: Isolate the chemical stream to prevent cross-contamination or accidental reaction before final pickup.

Decision Logic: Waste Stream Selection

The physical state of the waste dictates the disposal path. Use the diagram below to determine the correct waste stream.

Waste_Decision_TreeStartWaste Generation:This compoundState_CheckWhat is the Physical State?Start->State_CheckSolid_PurePure Solid / PowderState_Check->Solid_PureSolidLiquid_SolnDissolved in SolutionState_Check->Liquid_SolnLiquidDisposal_SolidStream A:Solid Hazardous Waste(Tag: Organic Acid, Solid)Solid_Pure->Disposal_SolidAqueousAqueous Solution(pH < 4)Liquid_Soln->AqueousWater BasedOrganicOrganic Solvent(e.g., MeOH, DCM)Liquid_Soln->OrganicSolvent BasedDisposal_AqStream B:Aqueous Acid Waste(Tag: Acidic Aqueous)Aqueous->Disposal_AqDisposal_OrgStream C:Organic Solvent Waste(Tag: Solvent + Trace Acid)Organic->Disposal_Org

Figure 1: Waste Stream Decision Tree for this compound.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Use this for expired stocks, spilled powder, or contaminated solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer: Transfer the solid carefully to the container. Avoid generating dust.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: "this compound".

    • Hazard Checkbox: Select "Toxic" and "Corrosive" (if applicable by local definition) or "Irritant".

    • Composition: "100%".

  • Storage: Store in the Solid Organic Waste satellite accumulation area. Do not store with solid oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Use this for HPLC waste, mother liquors, or dissolved stocks.

  • Characterize Solvent: Identify the primary solvent (e.g., Methanol, Acetonitrile, Water).

  • Segregation:

    • If Organic Solvent: Pour into the "Organic Solvent" carboy (Halogenated or Non-Halogenated as appropriate).

    • If Aqueous: Pour into the "Aqueous Acid" carboy.

    • Crucial Step: Ensure the receiving carboy does not contain basic waste (e.g., NaOH solutions) or oxidizers.

  • Labeling:

    • Update the carboy log sheet.

    • Add "this compound" and the approximate concentration (e.g., "< 1%").

Protocol C: Empty Container Disposal
  • Triple Rinse: Triple rinse the empty original container with a solvent capable of dissolving the residue (e.g., ethanol or water).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Waste (Protocol B) .

  • Defacing: Deface the label on the bottle using a permanent marker.

  • Final Step: Discard the clean, defaced bottle in the designated glass recycling or trash bin, strictly following your facility's "Empty Container" policy.

Emergency Spill Response

Scenario: A 10g bottle of solid this compound shatters on the floor.

Spill_ResponseAlert1. Alert & IsolateNotify personnel, cordon off areaPPE2. Don PPENitrile gloves, Lab coat, GogglesAlert->PPEContain3. ContainmentCover with spill pad or inert absorbentPPE->ContainCollect4. CollectionScoop into waste bag/jarDo NOT create dustContain->CollectClean5. DecontaminationWipe surface with soap/waterTest pH if necessaryCollect->Clean

Figure 2: Immediate Spill Response Workflow.

Specific Neutralization (Optional for Spills): If a large aqueous spill occurs, you may apply Sodium Bicarbonate (


)Spill-X-A

Regulatory Compliance & Documentation

To ensure "Cradle-to-Grave" tracking required by the EPA (RCRA):

  • Waste Determination: This chemical is not typically P-listed or U-listed, but it exhibits the characteristic of Corrosivity (if pH < 2) or Toxicity (Irritant). Treat as Hazardous Chemical Waste .

  • Manifesting: Ensure the chemical name is written out in full on waste manifests. Do not use abbreviations like "3-CPA".

  • Satellite Accumulation: Waste must be moved from the lab to the central accumulation area within 3 days of the container becoming full.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 12756209: 3-Cyclohexyl-2-hydroxypropanoic acid (Analog Reference). Retrieved from [Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Institutes of Health (NIH). NIH Waste Disposal Guide.[2] Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) for the lot in your possession before disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.